(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-[(3S)-morpholin-3-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLONGJCTTJXALT-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799443-47-2 | |
| Record name | 3-Morpholineacetic acid, methyl ester, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799443-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
What is (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride?
An In-Depth Technical Guide to (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride: A Key Building Block in Modern Drug Discovery
Abstract
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry. Possessing a defined stereocenter and a versatile functional handle, it serves as a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, stereoselective synthesis, and applications in drug development. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and discuss its role as a precursor to sophisticated target molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Chemical Identity and Physicochemical Properties
Nomenclature and Structure
The molecule features a morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms. The stereogenic center is located at the C-3 position, bearing a methyl acetate group. The "(S)" designation indicates the specific spatial arrangement of this substituent, a critical feature for achieving desired pharmacological activity in target molecules. The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[1]
-
Systematic Name: this compound
-
Core Scaffold: Morpholine
-
Key Features:
-
(S)-stereochemistry at C-3.
-
Methyl ester functional group for further chemical modification.
-
Secondary amine within the morpholine ring, which is protonated in the hydrochloride salt form.
-
Physicochemical Data
While a specific CAS Number for this compound is not prominently indexed, its properties can be extrapolated from the closely related and well-documented precursor, (S)-morpholin-3-ylmethanol (CAS No: 211053-50-8).[2] The addition of the acetate group will increase the molecular weight and alter properties like boiling point and solubility.
| Property | Value (Estimated/Inferred) | Source / Justification |
| CAS Number | Not available | Not found in major chemical databases; likely generated and used in-situ. |
| Molecular Formula | C₇H₁₄ClNO₃ | Derived from the structure of the hydrochloride salt. |
| Molecular Weight | 195.64 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for amine hydrochloride salts. |
| Solubility | Soluble in water, methanol | The hydrochloride salt form significantly increases polarity and aqueous solubility.[1] |
| Melting Point | Not reported; expected to be higher than the free base | Salt formation increases lattice energy. The related (S)-morpholin-3-ylmethanol melts at 112°C. |
| Stereochemistry | (S)-enantiomer | The defined stereocenter is crucial for its utility in asymmetric synthesis.[1] |
Part 2: Synthesis and Stereochemical Control
Overview of Synthetic Strategies
The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust and logical pathway can be designed based on established methods for preparing chiral 3-substituted morpholines, which are key intermediates in the synthesis of drugs like Aprepitant.[3][4][5]
The primary challenge is the introduction and maintenance of the (S)-stereocenter. A common and effective strategy involves starting with a chiral precursor. A plausible route begins with the commercially available (S)-morpholin-3-ylmethanol. This approach leverages an existing, well-defined stereocenter, simplifying the synthetic challenge to a two-step functional group transformation.
Detailed Synthesis Protocol: From (S)-morpholin-3-ylmethanol
This protocol describes a two-step process: (1) Protection of the morpholine nitrogen, (2) Oxidation of the primary alcohol to a carboxylic acid followed by esterification, and (3) Deprotection and salt formation. The initial protection step is critical to prevent the secondary amine from interfering with the subsequent oxidation and esterification reactions.
Step 1: N-Boc Protection of (S)-morpholin-3-ylmethanol
-
Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the morpholine nitrogen. It is stable to the planned oxidation and esterification conditions but can be cleanly removed under acidic conditions, which concurrently allows for the formation of the final hydrochloride salt.
-
Procedure:
-
Dissolve (S)-morpholin-3-ylmethanol (1.0 eq) in dichloromethane (DCM, approx. 10 mL/g).
-
Add triethylamine (1.5 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate as a crude oil, which can be used directly in the next step.
-
Step 2: Two-Step Oxidation and Esterification
-
Rationale: A Jones oxidation or a milder Swern/Dess-Martin oxidation could be used, but a two-step process involving a TEMPO-catalyzed oxidation to the carboxylic acid, followed by a standard Fischer esterification or carbodiimide-mediated coupling, provides a high-yielding and controlled route.
-
Procedure:
-
Dissolve the crude protected alcohol from Step 1 in a mixture of acetonitrile, water, and DCM.
-
Add TEMPO (0.1 eq) and sodium phosphate buffer to maintain a pH of ~7.
-
Slowly add sodium hypochlorite (bleach, 1.5 eq) while monitoring the temperature to keep it below 25°C.
-
Stir vigorously until the starting material is consumed (TLC/LC-MS).
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate.
-
Dry the combined organic extracts and concentrate to yield the crude carboxylic acid.
-
Dissolve the crude acid in methanol. Add concentrated sulfuric acid (catalytic amount, ~5 mol%) and reflux for 4-6 hours.
-
Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Dry and concentrate the organic extracts to yield crude (S)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate.
-
Step 3: Deprotection and Hydrochloride Salt Formation
-
Rationale: A strong acid is required to cleave the Boc group. Using a solution of HCl in an organic solvent like methanol or dioxane achieves both deprotection and the formation of the desired hydrochloride salt in a single, efficient step.
-
Procedure:
-
Dissolve the crude protected ester from Step 2 in anhydrous methanol or 1,4-dioxane.
-
Cool the solution to 0°C.
-
Bubble anhydrous HCl gas through the solution or add a 4M solution of HCl in dioxane (3-4 eq) dropwise.
-
Stir at room temperature for 2-4 hours until deprotection is complete (TLC/LC-MS).
-
Concentrate the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether or hexane to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
Synthesis Workflow Diagram
Caption: Plausible synthetic route to the target compound.
Part 3: Applications in Medicinal Chemistry
The Morpholine Moiety in Drug Design
The morpholine ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability.[6] Its non-planar, "chair" conformation can also provide a rigid structural element to orient other functional groups for optimal interaction with biological targets.
Role as a Chiral Intermediate
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its utility comes from the combination of three key features:
-
Defined Stereocenter: The (S)-configuration is often essential for the biological activity of the final drug, as enantiomers can have vastly different pharmacological or toxicological profiles.[1]
-
Nucleophilic Nitrogen: The secondary amine in the morpholine ring can be used as a point of attachment for further elaboration, forming amides, ureas, or undergoing reductive amination.
-
Ester Functionality: The methyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further derivatization.
This combination allows for the divergent synthesis of a wide range of complex molecules from a single, stereochemically defined intermediate.
Case Study: Precursor to Advanced Pharmaceutical Scaffolds
While this specific intermediate is not directly cited, structurally similar compounds are crucial for synthesizing modern drugs. For instance, the core of the antiemetic drug Aprepitant contains a 3-substituted morpholine ring.[5][7] Similarly, the investigational drug Osivelotor , for sickle cell disease, incorporates a (3S)-morpholinyl moiety.[8][9] The synthesis of these complex molecules relies on the availability of chiral morpholine intermediates to build out the required pharmacophore.
Logical Role as a Synthetic Precursor
Caption: Role as a versatile precursor in drug synthesis.
Part 4: Analytical Characterization and Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric purity of the intermediate is paramount for its use in GMP (Good Manufacturing Practice) synthesis of APIs.
Spectroscopic Analysis
-
¹H NMR (Proton NMR): The spectrum should confirm the presence of all expected protons, including the methyl ester singlet (~3.7 ppm), the morpholine ring protons (multiplets between ~2.8-4.0 ppm), and the protons on the acetate side chain. The integration of these signals should correspond to the number of protons.
-
¹³C NMR (Carbon NMR): Should show the correct number of carbon signals, including the ester carbonyl (~170 ppm), the methyl ester carbon (~52 ppm), and the distinct carbons of the morpholine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show the molecular ion peak [M+H]⁺ corresponding to the free base of the molecule.
Chiral Purity Assessment
The most critical quality control check is for enantiomeric excess (e.e.). This is typically performed using Chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Analysis
-
Objective: To separate and quantify the (S)- and (R)-enantiomers to determine the enantiomeric excess of the (S)-isomer.
-
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of heterocyclic compounds.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often added to improve peak shape for basic compounds like morpholines. A starting condition could be 90:10 Hexane:Isopropanol + 0.1% DEA.
-
Sample Preparation: Prepare a standard solution of the racemic compound to establish the retention times of both enantiomers. Prepare a solution of the (S)-enantiomer sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Run the racemic standard to identify the peaks for the (R) and (S) enantiomers.
-
Run the sample.
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100
-
For pharmaceutical intermediates, an e.e. of >99% is typically required.
-
-
Part 5: Safety, Handling, and Storage
Material Safety Data Sheet (MSDS) Summary
While a specific MSDS is not available, the safety profile can be inferred from the morpholine scaffold and general amine hydrochloride salts.[6][10][11]
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[11][12] | Wear appropriate PPE: chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[10][11] |
| Carcinogenicity | Morpholine itself is not classifiable as a human carcinogen (IARC Group 3). However, it can react with nitrites to form the carcinogen N-nitrosomorpholine (NMOR).[13] | Avoid contact with nitrosating agents. Store away from strong oxidizing agents. |
| Flammability | Not highly flammable as a solid salt, but the morpholine base is a flammable liquid.[6] | Keep away from heat, sparks, and open flames.[11] |
| Environmental Hazard | Keep away from drains and surface water.[10] | Dispose of waste in accordance with local, state, and federal regulations. |
Recommended Handling and Storage Procedures
-
Handling: Use personal protective equipment (PPE) as described above. Avoid creating dust. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and nitrites. The hydrochloride salt is hygroscopic and should be protected from moisture.
Part 6: Conclusion
This compound represents a quintessential example of a modern chiral building block. While not a household name, its value lies in the precise stereochemical and functional information it carries, enabling the efficient and stereocontrolled synthesis of highly complex and potent drug molecules. Understanding its properties, synthesis, and handling is crucial for teams engaged in the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge for scientists to effectively incorporate this and similar intermediates into their synthetic strategies, ultimately accelerating the path from chemical design to clinical reality.
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ChemSynthesis. methyl 2-morpholin-4-yl-2-sulfanylideneacetate. [Link]
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ResearchGate. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]
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An In-depth Technical Guide to (S)-Methyl 2-(morpholin-3-yl)acetate Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a morpholine ring and a methyl acetate group, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The morpholine moiety, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. The chiral center at the 3-position of the morpholine ring introduces stereospecificity, which is crucial for selective interactions with biological targets.
This technical guide provides a comprehensive overview of this compound, with a focus on its chemical identity, physicochemical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety and handling information. While a specific CAS number for the (S)-enantiomer was not definitively identified in the available literature, this guide will leverage data from its corresponding (R)-enantiomer and related morpholine derivatives to provide a thorough and insightful resource for researchers.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₃ | [1] |
| Molecular Weight | 195.64 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in water | [2] |
| Storage Conditions | Inert atmosphere, room temperature | [1] |
Table 1: Physicochemical Properties of (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride, expected to be similar for the (S)-enantiomer.
The hydrochloride salt form of this compound enhances its stability and solubility in aqueous media, which is a desirable characteristic for handling and for various applications in research and development.[2]
Synthesis of this compound
A plausible and efficient synthetic route to this compound can be envisioned starting from the commercially available precursor, (S)-Morpholin-3-ylmethanol. This synthesis involves a two-step process: conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with a cyanide source and subsequent hydrolysis and esterification.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Activation of the Hydroxyl Group
-
Dissolve (S)-Morpholin-3-ylmethanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as triethylamine (1.2 eq).
-
Slowly add a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq), to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated intermediate.
Step 2: Nucleophilic Substitution and Esterification
-
Dissolve the activated intermediate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 eq) to the solution and heat the mixture, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into water, followed by extraction with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile intermediate.
-
Dissolve the crude nitrile in methanol saturated with hydrogen chloride gas.
-
Reflux the solution for several hours until the nitrile is completely converted to the methyl ester hydrochloride salt.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to afford pure this compound.
This proposed synthesis leverages well-established chemical transformations and is expected to be a high-yielding and scalable route to the target compound.
Applications in Drug Development
The (S)-Methyl 2-(morpholin-3-yl)acetate moiety is a valuable building block for the synthesis of novel pharmaceutical agents. Its utility stems from the combination of the pharmacologically relevant morpholine scaffold and the synthetically versatile methyl ester group.
1. Chiral Building Block for Asymmetric Synthesis:
The stereocenter at the 3-position of the morpholine ring is of paramount importance in the design of chiral drugs. Enantiomerically pure building blocks like this compound are essential for the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.
2. Incorporation into Biologically Active Molecules:
The morpholine ring is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties. For instance, the antibiotic Linezolid contains a morpholine ring, which contributes to its antibacterial activity.[3] The title compound can be used as a starting material to introduce the (S)-morpholin-3-yl)acetic acid scaffold into larger molecules, potentially leading to new drug candidates with diverse biological activities. The synthesis of complex molecules often relies on the availability of such functionalized intermediates.[4]
3. Lead Optimization in Medicinal Chemistry:
During the lead optimization phase of drug discovery, medicinal chemists often synthesize a library of analogues of a lead compound to improve its potency, selectivity, and pharmacokinetic profile. This compound can serve as a key intermediate for creating a series of derivatives where the methyl ester can be converted to other functional groups, such as amides or carboxylic acids, to explore the structure-activity relationship.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, information from the (R)-enantiomer and the parent morpholine molecule can be used to establish safe handling procedures.
Hazard Identification:
Based on the data for the (R)-enantiomer, the compound is expected to have the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The parent compound, morpholine, is a corrosive liquid.[5] While the hydrochloride salt of the ester is a solid, caution should still be exercised.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Response: In case of a spill, avoid generating dust.[6] Carefully sweep up the solid material and place it in a sealed container for disposal.
-
First Aid:
Storage:
Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features and favorable physicochemical properties make it an attractive starting material for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, potential applications, and essential safety and handling information to aid researchers in its effective and safe utilization. As with any chemical, it is imperative to consult a specific Safety Data Sheet if one becomes available and to always follow good laboratory practices.
References
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PubChem. Osivelotor. National Institutes of Health. Available at: [Link]
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PubChem. Morpholine. National Institutes of Health. Available at: [Link]
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Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Available at: [Link]
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ResearchGate. (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Available at: [Link]
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Duke Safety. Safe Handling of Hazardous Drugs. Duke University. Available at: [Link]
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Foreword: The Strategic Value of Chiral Morpholine Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
To the discerning researcher, the morpholine ring is more than a simple heterocycle; it is a privileged scaffold, a testament to nature's efficiency and a cornerstone of modern medicinal chemistry.[1][2] Its inherent stability, favorable pharmacokinetic profile, and capacity for precise molecular interactions have cemented its role in a plethora of therapeutic agents. The introduction of a chiral center, as seen in this compound, elevates this scaffold from a mere structural component to a sophisticated tool for stereospecific drug design. This guide is crafted not as a static data sheet, but as a dynamic analytical framework for researchers and drug development professionals. It aims to provide a comprehensive understanding of the core physicochemical properties of this valuable building block, blending established data from analogous structures with predictive insights and robust experimental methodologies. The focus is not just on what the properties are, but why they are, and how they can be reliably determined and leveraged in a drug development program.
Chemical Identity and Structural Elucidation
A thorough understanding of a molecule's identity and three-dimensional structure is the bedrock of all subsequent physicochemical and biological investigations.
Nomenclature and Identification
| Property | Value | Source |
| Systematic Name | This compound | - |
| CAS Number | 1799443-47-2 | - |
| Molecular Formula | C₇H₁₄ClNO₃ | - |
| Molecular Weight | 195.64 g/mol | - |
| SMILES | O=C(OC)C[C@@H]1NCCOC1.[H]Cl | - |
Structural Features and Conformational Analysis
The structure of this compound is characterized by a saturated six-membered morpholine ring with a methyl acetate substituent at the chiral C-3 position. The presence of the hydrochloride salt signifies that the secondary amine within the morpholine ring is protonated.
-
Stereochemistry: The "(S)" designation indicates a specific three-dimensional arrangement at the C-3 carbon, which is critical for its intended interactions with chiral biological targets.
-
Conformational Isomerism: The morpholine ring typically adopts a stable chair conformation to minimize steric strain. In the protonated form, this conformation is expected to be the predominant species in solution.[3] This has direct implications for the observed NMR coupling constants and the spatial orientation of the methyl acetate side chain.
Caption: 2D structure of this compound.
Physicochemical Properties: Predicted and Analog-Derived Data
While specific experimental data for this compound is not widely published, a robust physicochemical profile can be constructed based on the properties of its constituent moieties and closely related analogs. This predictive approach is a cornerstone of early-phase drug development, enabling informed decisions before significant resource investment.
| Property | Predicted/Analog-Derived Value | Rationale and Key Considerations |
| Appearance | White to off-white solid | Typical appearance for amine hydrochloride salts. |
| Melting Point | Likely >150 °C | Amine hydrochloride salts are ionic and generally have higher melting points than their corresponding free bases. For comparison, the free base of a related compound, (S)-Morpholin-3-ylmethanol, melts at 112 °C.[3] |
| Solubility | High solubility in water | The hydrochloride salt form significantly increases aqueous solubility. Morpholin-3-yl-acetic acid hydrochloride is noted for its excellent water solubility.[4] Limited solubility is expected in non-polar organic solvents. |
| pKa | ~7.5 - 8.5 | The pKa of the conjugate acid of morpholine is approximately 8.36.[5] The electron-withdrawing effect of the methyl acetate group at the 3-position is expected to slightly lower the pKa of the morpholinium ion. |
| LogP (Octanol/Water) | < 0 | The free base has a predicted LogP of -0.7.[5] The hydrochloride salt will be significantly more hydrophilic, resulting in a lower LogP value. |
| Hygroscopicity | Likely hygroscopic | Morpholine itself is a hygroscopic liquid, and many amine hydrochloride salts tend to absorb moisture from the atmosphere.[6] |
Analytical Characterization: Methodologies and Expected Outcomes
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules in solution.
-
Expected ¹H NMR Spectrum (in D₂O, 400 MHz):
-
Morpholine Ring Protons (6H): A series of complex multiplets between δ 2.8 and 4.0 ppm. The protons on carbons adjacent to the oxygen (C2, C6) will be deshielded and appear further downfield compared to those adjacent to the protonated nitrogen (C3, C5).[7][8]
-
Methyl Ester Protons (3H): A sharp singlet around δ 3.7 ppm.
-
Methylene Acetate Protons (2H): A multiplet (likely a doublet of doublets) coupled to the proton on the chiral center (C3), expected around δ 2.5-2.8 ppm.
-
NH Proton: In a protic solvent like D₂O, this proton will exchange with the solvent and will likely not be observed.
-
-
Expected ¹³C NMR Spectrum (in D₂O, 100 MHz):
-
Ester Carbonyl Carbon: A signal in the range of δ 170-175 ppm.
-
Morpholine C-O Carbons (C2, C6): Resonances around δ 65-70 ppm.[2]
-
Morpholine C-N Carbons (C3, C5): Signals in the region of δ 45-55 ppm. The C3 carbon, bearing the substituent, will have a distinct chemical shift from C5.[2]
-
Methyl Ester Carbon: A signal around δ 52 ppm.
-
Methylene Acetate Carbon: A signal around δ 35-40 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Mass Spectrum (ESI+):
-
Molecular Ion: The primary observation in the positive ion mode will be the molecular ion of the free base, [M+H]⁺, at m/z 160.09.
-
Fragmentation: Characteristic fragmentation of the morpholine ring is expected.[9] Common fragmentation pathways involve the loss of small neutral molecules and cleavage of the ring.
-
Caption: Predicted ESI-MS fragmentation pathway.
Key Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of this compound. These are generalized procedures and may require optimization.
Proposed Synthesis Workflow
A plausible synthetic route involves the N-alkylation of (S)-3-morpholinemethanol followed by oxidation and esterification, or a more direct approach starting from a suitable morpholine precursor. A common method for similar structures involves the reaction of a morpholine derivative with an appropriate electrophile.
Caption: A proposed workflow for the synthesis.
Protocol for Determination of Melting Point (Differential Scanning Calorimetry - DSC)
Causality: DSC is a highly accurate method for determining the melting point and identifying potential polymorphic transitions or the presence of solvates.[10]
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sealed pan in the DSC instrument. An empty, sealed pan is used as a reference.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for predicting oral bioavailability.[11]
-
Sample Preparation: Add an excess amount of the compound to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol for Hygroscopicity Assessment (Gravimetric Vapor Sorption - GVS)
Causality: GVS provides a detailed profile of a material's moisture sorption and desorption behavior, which is crucial for determining its stability and handling requirements.[12][13]
-
Sample Preparation: Place a known mass of the pre-dried compound into the GVS instrument.
-
Instrument Program: Subject the sample to a pre-defined program of varying relative humidity (RH) at a constant temperature (e.g., 25 °C). A typical program might ramp from 0% to 90% RH and back down in 10% increments.
-
Data Collection: The instrument continuously measures the change in mass of the sample as it absorbs or desorbs water.
-
Data Analysis: The results are plotted as a change in mass versus RH. The hygroscopicity can then be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).
Stability, Storage, and Handling
Given the predicted hygroscopic nature of this compound, appropriate storage and handling are paramount to maintain its integrity.
-
Storage: The compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation from atmospheric moisture and oxygen.
-
Handling: When handling the compound, it is advisable to work in a glove box or a low-humidity environment to minimize water absorption.
Conclusion
This compound is a valuable chiral building block with significant potential in medicinal chemistry. While a complete, experimentally-derived physicochemical profile is not yet publicly available, a comprehensive understanding of its expected properties can be achieved through the analysis of its structural features and data from analogous compounds. This guide provides the necessary framework for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery endeavors, with a clear understanding of the methodologies required to validate its key physicochemical parameters. The insights provided herein should empower scientists to unlock the full potential of this promising morpholine derivative.
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Foreword: The Morpholine Scaffold as a Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Potential Mechanisms of Action of Substituted Morpholines
To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of molecular architecture. Among the pantheon of heterocyclic scaffolds, the morpholine ring stands out for its remarkable utility and prevalence in medicinal chemistry.[1] Its unique combination of a well-balanced lipophilic–hydrophilic profile, a weakly basic nitrogen atom that confers a pKa value near physiological pH, and the presence of a hydrogen bond-accepting oxygen atom makes it a "privileged structure."[2] These physicochemical properties often bestow favorable pharmacokinetic (PK) and pharmacodynamic (PD) characteristics, enhancing solubility, metabolic stability, and brain permeability.[2][3]
The versatility of the morpholine moiety is evidenced by its incorporation into a wide array of approved drugs with diverse biological activities, from anticancer agents and antidepressants to antifungals and antibiotics.[4][5] This guide eschews a simple cataloging of these compounds. Instead, as a Senior Application Scientist, my objective is to provide a deep, mechanistic exploration into how these substituted morpholines function at the molecular level. We will dissect the causality behind the experimental workflows used to elucidate these mechanisms, grounding our discussion in the principles of scientific integrity and self-validating protocols. This document is designed not merely to inform, but to equip you with the foundational understanding required to innovate within this fertile area of drug discovery.
Section 1: Enzyme Inhibition - A Primary Modality of Action
The targeted inhibition of enzymes is a cornerstone of modern pharmacology. Substituted morpholines are frequently integral components of potent and selective enzyme inhibitors. The morpholine ring can serve as a critical pharmacophore, engaging in key hydrogen bonds or hydrophobic interactions within an enzyme's active site, or it can function as a versatile scaffold to correctly orient other functional groups for optimal binding.[2]
Case Study 1.1: Kinase Inhibition - Gefitinib and the EGFR Signaling Pathway
Mechanistic Overview: Gefitinib (Iressa®) is a prime example of a morpholine-containing drug that functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] In many non-small cell lung cancers, EGFR is overexpressed and constitutively active, driving uncontrolled cell proliferation. Gefitinib acts by competitively inhibiting the binding of adenosine triphosphate (ATP) to the kinase domain of EGFR.[8] This blockade prevents the receptor's autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[8][9][10] The morpholine group in Gefitinib is crucial for its solubility and pharmacokinetic properties, enabling effective oral administration.
Experimental Workflow for Elucidating Kinase Inhibition:
The process of identifying and characterizing a kinase inhibitor like Gefitinib is a multi-stage, self-validating system.
-
High-Throughput Screening (HTS): The initial discovery phase involves screening a large compound library against the target kinase.
-
Protocol: A typical HTS assay for a kinase like EGFR involves incubating the purified enzyme with a specific peptide substrate, ATP, and the test compound. The extent of peptide phosphorylation is then measured, often using fluorescence- or luminescence-based detection methods.
-
Causality: This step is designed for speed and scale to identify a broad set of initial "hits" that modulate enzyme activity.[11] It answers the primary question: "Does the compound interact with the target?"
-
-
Potency Determination (IC₅₀): Hits from the HTS are confirmed and quantified.
-
Protocol: A concentration-response curve is generated by testing the compound across a range of concentrations (typically using a serial dilution). The concentration at which 50% of the enzyme's activity is inhibited is determined as the IC₅₀ value.
-
Causality: The IC₅₀ provides a quantitative measure of the compound's potency, which is critical for initial structure-activity relationship (SAR) analysis and for prioritizing compounds for further study.[12]
-
-
Mechanism of Action (MOA) Studies: These kinetic assays determine how the compound inhibits the enzyme.
-
Protocol: Enzyme kinetics are studied by measuring the reaction rate at various concentrations of both the substrate (ATP) and the inhibitor. The data are then plotted using methods like Lineweaver-Burk or Michaelis-Menten plots.
-
Causality: By systematically varying the substrate concentration, one can distinguish between different inhibition modalities.[12] For a competitive inhibitor like Gefitinib, increasing the ATP concentration will overcome the inhibition, resulting in a change in the apparent Kₘ but not the Vₘₐₓ. This confirms that the inhibitor and substrate are competing for the same binding site.
-
-
Structural Elucidation:
-
Protocol: X-ray crystallography is used to solve the three-dimensional structure of the kinase domain in complex with the inhibitor.
-
Causality: This provides the ultimate visual confirmation of the binding mode, revealing the specific amino acid residues that interact with the inhibitor and validating the kinetic data.[13] It offers invaluable insights for rational, structure-based drug design to improve potency and selectivity.
-
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Case Study 1.2: Sterol Biosynthesis Inhibition - Amorolfine & Fenpropimorph
Mechanistic Overview: Several substituted morpholines are potent antifungal agents used in agriculture (Fenpropimorph) and medicine (Amorolfine).[5][14] Their mechanism relies on the disruption of the ergosterol biosynthesis pathway, which is unique to fungi and essential for their cell membrane integrity.[15][16][17] These compounds specifically inhibit two key enzymes: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[15][17][18][19] This dual inhibition leads to a depletion of ergosterol and a cytotoxic accumulation of aberrant sterol precursors (e.g., ignosterol), which compromise membrane function and lead to fungal cell death.[15]
Experimental Workflow for Elucidating Sterol Biosynthesis Inhibition:
-
Antifungal Susceptibility Testing: The first step is to establish the compound's biological activity.
-
Protocol: The Minimum Inhibitory Concentration (MIC) is determined using standardized broth microdilution assays (e.g., CLSI guidelines). The compound is tested against a panel of clinically relevant fungal species.
-
Causality: This provides a baseline measure of antifungal potency and spectrum of activity.
-
-
Sterol Profile Analysis: This is the key experiment to confirm the specific pathway being targeted.
-
Protocol: Fungal cells are cultured with and without the inhibitor. After incubation, the lipids are extracted, and the sterol composition is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Causality: This method provides direct biochemical evidence of the mechanism. A specific signature of ergosterol depletion and a concurrent build-up of the substrate for the inhibited enzyme (e.g., ignosterol) confirms the targeting of the sterol biosynthesis pathway.
-
-
In Vitro Enzyme Assays: To prove direct enzyme inhibition.
-
Protocol: Assays are performed using purified recombinant enzymes or microsomal fractions containing Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase. The conversion of a radiolabeled or fluorescent substrate is measured in the presence of the inhibitor.
-
Causality: This confirms that the compound directly interacts with and inhibits the target enzymes, ruling out indirect effects on the pathway.
-
Caption: Ergosterol biosynthesis pathway showing inhibition points.
Section 2: Receptor & Transporter Modulation in the CNS
The morpholine ring is a valuable scaffold for developing drugs that target the Central Nervous System (CNS) due to its ability to improve properties like blood-brain barrier penetration.[2][20]
Case Study 2.1: Neurotransmitter Reuptake Inhibition - Reboxetine
Mechanistic Overview: Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[21][22] Its therapeutic effect is derived from its ability to bind to the norepinephrine transporter (NET) on presynaptic neurons.[23] This binding blocks the reabsorption of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic signaling.[24] The substituted morpholine core of Reboxetine is essential for its high affinity and selectivity for the NET.
Experimental Workflow for Characterizing a Reuptake Inhibitor:
-
Binding Affinity Assays: To determine if the compound binds to the target transporter.
-
Protocol: Radioligand binding assays are performed using cell membranes prepared from cells overexpressing the human NET. The ability of the test compound (Reboxetine) to displace a known high-affinity radioligand for the NET is measured. The result is expressed as the inhibition constant (Kᵢ).
-
Causality: This experiment directly measures the physical interaction and binding affinity between the compound and its target. A low Kᵢ value indicates high binding affinity. A panel of assays against other transporters (e.g., for serotonin, dopamine) is run concurrently to establish selectivity.
-
-
Functional Uptake Assays: To confirm that binding translates to functional inhibition.
-
Protocol: This assay uses synaptosomes (isolated nerve terminals) or cultured cells expressing NET. These are incubated with a radiolabeled neurotransmitter ([³H]-norepinephrine) and the test compound. The amount of radioactivity taken up by the cells is measured.
-
Causality: This is a crucial functional validation. It demonstrates that the compound's binding to the transporter actively prevents it from performing its function—transporting the neurotransmitter back into the cell.
-
-
In Vivo Microdialysis: To verify the mechanism in a living system.
-
Protocol: A microdialysis probe is stereotactically implanted into a specific brain region (e.g., the hippocampus) of a conscious, freely moving animal. The probe collects samples of the extracellular fluid, which are then analyzed by HPLC to measure neurotransmitter levels before and after systemic administration of the drug.
-
Causality: This provides the most compelling evidence for the proposed mechanism of action in a physiological context, directly showing that the drug increases the concentration of the target neurotransmitter in the brain.
-
Caption: Noradrenergic synapse showing Reboxetine blocking the NET.
Section 3: Protein Synthesis Inhibition
Targeting the bacterial ribosome is a classic and effective antibacterial strategy. The structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes allow for selective toxicity.
Case Study 3.1: Initiation Complex Blockade - Linezolid
Mechanistic Overview: Linezolid is the first clinically approved member of the oxazolidinone class of antibiotics, notable for its activity against multi-drug resistant Gram-positive bacteria like MRSA and VRE. The molecule contains a critical morpholine ring. Its mechanism is unique among ribosome-targeting antibiotics.[25] Linezolid binds to the 23S ribosomal RNA component of the 50S large subunit.[26][27][28] This binding action physically obstructs the formation of the functional 70S initiation complex, a prerequisite for the start of protein synthesis.[26][29] By preventing this very first step, it effectively halts all downstream protein production.[26]
Experimental Workflow for Characterizing a Protein Synthesis Inhibitor:
-
Antimicrobial Susceptibility Testing (MIC): As with antifungals, this establishes the compound's potency and spectrum against a panel of pathogenic bacteria.
-
In Vitro Translation Assay: To confirm inhibition of protein synthesis.
-
Protocol: A cell-free translation system is used, containing bacterial ribosomes, mRNA (e.g., encoding luciferase), amino acids (one of which is radiolabeled, like ³⁵S-methionine), and necessary cofactors. The amount of newly synthesized, radiolabeled protein is measured in the presence and absence of Linezolid.
-
Causality: This directly demonstrates that the compound inhibits the core protein synthesis machinery of the bacteria.
-
-
Ribosome Binding and Footprinting Assays: To identify the specific binding site.
-
Protocol: Ribosome footprinting involves binding the drug to the ribosome and then using enzymes (like RNases) or chemical probes to cleave the rRNA. The drug protects its binding site from cleavage. The resulting RNA fragments are analyzed by reverse transcription and gel electrophoresis to map the precise location of the binding site on the 23S rRNA.
-
Causality: This provides high-resolution evidence of the drug's direct binding target on the ribosome, confirming the unique mechanism of action and distinguishing it from other ribosome-targeting antibiotics.
-
Caption: Linezolid inhibits bacterial protein synthesis.
Summary of Quantitative Data
The following table summarizes key quantitative metrics for the discussed substituted morpholine drugs, illustrating their potency against their respective targets.
| Compound | Drug Class | Target | Key Parameter | Value | Reference |
| Gefitinib | Anticancer | EGFR Tyrosine Kinase | IC₅₀ | 33-118 nM | [8] |
| Reboxetine | Antidepressant | Norepinephrine Transporter (NET) | Kᵢ | 1.1 nM | [23] |
| Amorolfine | Antifungal | Sterol Biosynthesis | MIC (vs. T. rubrum) | 0.001-0.03 µg/mL | [15] |
| Linezolid | Antibiotic | Bacterial Ribosome | MIC₉₀ (vs. S. aureus) | 4 µg/mL | [26] |
Conclusion
The substituted morpholine is far more than a passive molecular scaffold; it is an active and often essential contributor to therapeutic efficacy. Through its ability to confer advantageous physicochemical properties and engage in specific, high-affinity interactions, it has enabled the development of drugs that operate through diverse and potent mechanisms of action. As demonstrated through the case studies of Gefitinib, Reboxetine, Amorolfine, and Linezolid, the morpholine moiety is a key player in enzyme inhibition, neurotransmitter transporter modulation, and the disruption of bacterial protein synthesis. The rigorous, multi-step experimental workflows detailed herein—from high-throughput screening and kinetic analysis to direct biochemical and in vivo validation—represent the gold standard for elucidating these mechanisms. Understanding this interplay between molecular structure, biological function, and experimental validation is paramount for any scientist dedicated to the rational design of the next generation of therapeutics.
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available at: [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. Available at: [Link]
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Reboxetine: the first selective noradrenaline re-uptake inhibitor. Der Nervenarzt. Available at: [Link]
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Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link]
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Mechanisms of action of reboxetine. ResearchGate. Available at: [Link]
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Biological activity of chiral 3-substituted morpholine esters
An In-depth Technical Guide to the Biological Activity of Chiral 3-Substituted Morpholine Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties which often impart improved aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles to drug candidates.[1] The introduction of a stereocenter, particularly at the 3-position, creates an opportunity for stereospecific interactions with biological targets, a cornerstone of modern drug design. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of chiral 3-substituted morpholine esters. We will delve into the mechanistic underpinnings of their anticancer activity, with a particular focus on the inhibition of the mTOR signaling pathway, and provide detailed, field-proven protocols for their synthesis and biological evaluation.
The Morpholine Scaffold: A Staple in Modern Medicinal Chemistry
The six-membered morpholine heterocycle, containing both an amine and an ether functional group, is a common feature in a wide array of approved drugs and clinical candidates.[2][3] Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition by biological targets. The nitrogen atom provides a basic center that can be crucial for salt formation and aqueous solubility, while the oxygen atom can act as a hydrogen bond acceptor. These properties make morpholine a versatile building block in the development of therapeutics for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5][6]
The Critical Role of Chirality at the 3-Position
Chirality is a fundamental aspect of drug action. The differential interaction of enantiomers with a chiral biological environment (such as an enzyme active site or a receptor) can lead to significant differences in potency, efficacy, and toxicity.[7] For 3-substituted morpholines, the stereocenter adjacent to the nitrogen atom directly influences the three-dimensional shape of the molecule and the presentation of the substituent to its biological target. An enantiomerically pure compound offers a more defined structure-activity relationship and a potentially superior therapeutic window compared to a racemic mixture. As such, the development of robust stereoselective synthetic methods is paramount.
Enantioselective Synthesis of Chiral 3-Substituted Morpholine Esters
The synthesis of enantiomerically pure 3-substituted morpholines is an active area of research. Strategies often involve either the use of a chiral starting material or the application of an asymmetric catalyst to control the formation of the key stereocenter.
Synthetic Strategies Overview
Several powerful methods have been developed for the asymmetric synthesis of chiral morpholines:
-
Starting from Chiral Amino Alcohols: This is a common and effective approach where the stereocenter is pre-installed in the starting material, typically an enantiopure amino alcohol derived from an amino acid. Subsequent cyclization reactions then form the morpholine ring.[3][4]
-
Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation of unsaturated dehydromorpholine precursors is a highly efficient, atom-economical method to install the stereocenter after the ring has been formed.[8]
-
One-Pot Tandem Reactions: Efficient one-pot procedures, such as tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates, allow for the rapid construction of chiral 3-substituted morpholines from simple starting materials.[8]
-
Cyclization of Epoxides and Aziridines: Ring-opening of chiral epoxides or aziridines with appropriate nucleophiles followed by cyclization is another established route to enantiomerically pure morpholines.[2]
The diagram below illustrates a generalized workflow for the synthesis and subsequent biological evaluation of these compounds.
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The Chiral Morpholine Scaffold: From Serendipitous Discovery to Privileged Core in Modern Drug Design
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone of medicinal chemistry, prized for its favorable physicochemical and pharmacokinetic properties.[1] When chirality is introduced, the resulting scaffold becomes a powerful tool for creating stereochemically defined molecules with enhanced potency, selectivity, and drug-like characteristics. This guide provides an in-depth exploration of the discovery and background of chiral morpholine scaffolds. We will trace their evolution from early, simpler pharmaceuticals to their current status as a "privileged" core in complex, modern therapeutics. This analysis covers the fundamental principles of their utility, key synthetic strategies developed for their stereocontrolled construction, and detailed case studies of their application in blockbuster drugs, offering researchers and scientists a comprehensive understanding of this vital chemical motif.
The Strategic Advantage of the Chiral Morpholine Core
In the quest for novel therapeutics, the molecular architecture of a drug candidate is paramount. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is frequently employed by medicinal chemists to impart advantageous properties onto a molecule.[2] These include improved aqueous solubility, metabolic stability, and a favorable safety profile.[1]
The introduction of stereocenters into the morpholine ring elevates its utility significantly. Chirality is fundamental to biology; receptors, enzymes, and other biological targets are themselves chiral, meaning they interact differently with the enantiomers of a drug molecule. The precise three-dimensional arrangement of atoms in a chiral morpholine scaffold is often crucial for therapeutic efficacy and safety.[3] This has led to its designation as a privileged scaffold —a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification of its substituents.[1][2]
The key attributes that underpin the success of chiral morpholines in drug design include:
-
Optimized Physicochemical Properties: The morpholine nitrogen has a reduced pKa compared to other cyclic amines, which, combined with the hydrogen-bond accepting capability of the oxygen atom, provides a well-balanced lipophilic-hydrophilic profile. This enhances solubility and can improve permeability across biological membranes like the blood-brain barrier (BBB).[4][5]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modulation: The scaffold often serves as a metabolic "soft spot" shield, increasing a drug's stability and half-life. Structurally, it acts as a rigid and conformationally defined linker, positioning key pharmacophoric groups in the optimal orientation for binding to a biological target.[1][4]
-
Synthetic Accessibility: A variety of robust synthetic methodologies have been developed, allowing for the efficient and stereocontrolled construction of diverse morpholine derivatives.[2][6]
Historical Perspective: Early Encounters with Chiral Morpholines
The journey of the chiral morpholine scaffold in pharmacology began not with deliberate design, but with the discovery of psychoactive compounds in the mid-20th century.
-
Phenmetrazine (Preludin): First synthesized in 1952, phenmetrazine is a substituted phenylmorpholine that was originally marketed as an appetite suppressant.[7] Its stimulant properties, derived from its structural similarity to amphetamine, led to widespread misuse, and it was eventually withdrawn from most markets.[7]
-
Fenfluramine: Another amphetamine derivative incorporating a morpholine-like structure (though technically a substituted ethylamine), fenfluramine was also used as an anorectic.[8] It, too, was later withdrawn due to safety concerns.[9]
While these early drugs are cautionary tales of misuse and side effects, they were critical in establishing the biological activity of the phenylmorpholine core. They demonstrated that this scaffold could effectively interact with central nervous system (CNS) targets, paving the way for future, more sophisticated applications.
The Architect's Toolbox: Stereoselective Synthesis of Chiral Morpholines
The modern utility of chiral morpholines is built on the foundation of advanced organic synthesis. Chemists have developed several powerful strategies to control the stereochemistry of the morpholine ring with high precision.
Chiral Pool Synthesis: Building from Nature's Templates
One of the most direct methods involves using enantiomerically pure starting materials from the "chiral pool," such as amino acids. This approach leverages pre-existing stereocenters to construct the new heterocyclic ring.
This common pathway begins with a naturally occurring α-amino acid, which is reduced to the corresponding chiral 1,2-amino alcohol. This intermediate then undergoes cyclization to form the morpholine ring, transferring the original stereochemistry into the final product.[10][11]
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(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride material safety data sheet
An In-Depth Technical Guide to the Safe Handling of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide synthesizes available safety data to provide a detailed framework for risk assessment, safe handling, emergency preparedness, and disposal. The primary hazards associated with this compound, based on its (R)-enantiomer, include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. This document is intended to empower researchers to work with this compound confidently and safely by moving beyond mere compliance and fostering a deep, mechanistic understanding of chemical safety.
Chemical Identification and Physicochemical Profile
Proper identification is the foundation of chemical safety. While the target compound is this compound, key safety data is derived from its direct enantiomer.
-
Chemical Name: this compound
-
Analog for Safety Data: (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
-
CAS Number (for R-enantiomer): 1217685-44-3
-
Molecular Formula: C₇H₁₄ClNO₃
-
Molecular Weight: 195.64 g/mol
The morpholine substructure is a key feature, contributing to the molecule's chemical properties and its utility as a scaffold in drug design.[2][3] The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[4]
Table 1: Physicochemical Properties of (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride and Related Compounds
| Property | Value | Source Compound | Citation |
| Physical Form | Solid | (S)-Morpholin-3-ylmethanol | |
| Storage Conditions | Inert atmosphere, room temperature | (R)-Methyl 2-(morpholin-3-yl)acetate HCl | |
| Melting Point | 112 °C | (S)-Morpholin-3-ylmethanol | |
| Boiling Point | 218.3 ± 20.0 °C at 760 mmHg | (S)-Morpholin-3-ylmethanol |
Note: Data for the exact target compound is limited. The provided data from closely related structures serves as a reliable estimate for handling and storage considerations.
Hazard Identification and Risk Mitigation
Based on the GHS classification of the (R)-enantiomer and related morpholine hydrochlorides, a clear hazard profile can be established.[5]
Signal Word: Warning
GHS Hazard Statements:
-
H302: Harmful if swallowed[5]
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H335: May cause respiratory irritation[5]
Expert Interpretation of Hazards
These classifications suggest that the compound is a moderate hazard, primarily acting as an irritant. The "harmful if swallowed" classification necessitates careful handling to prevent ingestion. As a solid, the primary exposure risk during handling is the inhalation of fine dust or direct contact with skin and eyes.[6] The hydrochloride salt can contribute to its irritant properties upon contact with mucous membranes.
The following diagram illustrates the logical flow of a pre-experiment risk assessment, a critical step before handling this compound.
Caption: Pre-experiment risk assessment workflow for handling the title compound.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Engineering Controls
-
Primary Handling: All weighing and transfers of the solid compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[7] This is the most effective way to mitigate the respiratory irritation hazard (H335) by preventing inhalation of airborne dust.
-
General Ventilation: Work should be performed in a laboratory with adequate general ventilation to handle any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE must directly address the identified hazards of skin and eye irritation.
-
Eye Protection: Due to the "Causes serious eye irritation" (H319) classification, ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum.[5] For larger quantities or when there is a significant risk of splashing (e.g., during dissolution), chemical splash goggles are strongly recommended.
-
Skin Protection:
-
A standard laboratory coat must be worn and buttoned at all times.
-
Standard nitrile gloves should be worn when handling the compound.[8] Gloves must be inspected for tears or holes before use. Given the skin irritation hazard (H315), it is crucial to remove gloves using the proper technique to avoid contaminating the skin and to wash hands thoroughly after handling is complete.[8]
-
-
Respiratory Protection: If work cannot be conducted within a fume hood and there is a potential for aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be required.[7] Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance on respirator selection and fit-testing.
Detailed Laboratory Protocols
Protocol for Weighing and Preparing a Solution
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses/goggles). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat on the analytical balance inside the fume hood. Also place a spatula, the stock container of this compound, and the vessel for the final solution inside the hood.
-
Transfer: Carefully open the stock container. Using the spatula, transfer the desired amount of solid to the weigh boat. Work slowly to minimize dust generation. Close the stock container immediately after transfer.
-
Dissolution: Transfer the weighed solid into the final solvent vessel. Use a small amount of the intended solvent to rinse the weigh boat and spatula to ensure a complete quantitative transfer.
-
Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.
Emergency Procedures
Immediate and correct action is critical in the event of an exposure or spill.
First-Aid Measures
-
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact (H315): Remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.
-
Inhalation (H335): Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion (H302): Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give a glass of water to drink.[5] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill Response
The appropriate response depends on the scale of the spill. The following decision tree outlines the general procedure.
Caption: Decision tree for responding to a laboratory spill of the title compound.
Storage and Disposal
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[9] Follow the specific storage conditions noted by the supplier, such as "Inert atmosphere, room temperature". Store away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[8] This compound should be disposed of as solid chemical waste. Do not allow it to enter drains or waterways.
Conclusion
This compound presents moderate, well-defined hazards that can be effectively managed through a combination of diligent risk assessment, the use of appropriate engineering controls and PPE, and adherence to established safe handling protocols. By understanding the "why" behind these safety measures—grounded in the compound's known irritant and harmful properties—researchers can create a secure environment that fosters both scientific innovation and personal safety.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Osivelotor. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved January 24, 2026, from [Link]
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Li, C., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 24, 2026, from [Link]
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved January 24, 2026, from [Link]
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North Metal and Chemical Company. (2021, March 3). Safety Data Sheet: Morpholine. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Environment, Health & Safety Policies. Retrieved January 24, 2026, from [Link]
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Wikipedia. (n.d.). Osivelotor. Retrieved January 24, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
This guide provides a detailed analysis of the expected spectroscopic signature of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride (C₇H₁₄ClNO₃). As a chiral building block in medicinal chemistry, rigorous structural confirmation is paramount. This document outlines the predicted Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. The methodologies and interpretations presented herein are grounded in fundamental principles and serve as a robust framework for researchers engaged in the synthesis and quality control of related molecules.
Molecular Structure and Analysis
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify key functional groups and proton/carbon environments. The hydrochloride salt form dictates that the secondary amine of the morpholine ring will be protonated.
Structure:
Key Features:
-
Chiral Center: The carbon at the C-3 position of the morpholine ring is a stereocenter.
-
Functional Groups: Methyl ester, secondary ammonium, ether.
-
Morpholine Ring: A six-membered heterocyclic ring expected to be in a chair conformation.
For clarity in the following sections, the atoms are numbered as follows:
(Note: This is a simplified 2D representation for numbering purposes.)
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the target compound. For a polar, pre-charged molecule like a hydrochloride salt, Electrospray Ionization (ESI) is the method of choice due to its soft ionization mechanism, which typically preserves the parent molecule.
Predicted Mass Spectrum Data
The analysis will be performed in positive ion mode. The molecule will be detected as the protonated free base (the cation of the salt), [M+H]⁺.
| Ion Species | Description | Predicted m/z |
| [M+H]⁺ | Free base + H⁺ | 174.11 |
Calculation for C₇H₁₅NO₃⁺: (712.01) + (151.01) + (114.01) + (316.00) = 173.19. The exact mass would be slightly different.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: Utilize a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray formation.
-
Drying Gas (N₂): Set to a flow rate and temperature (e.g., 5 L/min, 300 °C) to facilitate desolvation.
-
-
Data Acquisition: Scan a mass range appropriate to detect the expected ion, for example, m/z 50-500.
Workflow for Mass Spectrometry Analysis
Caption: ESI-MS workflow from sample preparation to data analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Data
The spectrum will be dominated by stretches from the ester, the ammonium salt, and the C-O ether bonds.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| N⁺-H₂ | Stretch | 2400-2800 (broad) |
| C-H | Stretch (Aliphatic) | 2850-3000 |
| C=O | Stretch (Ester) | 1735-1750 |
| C-O | Stretch (Ester & Ether) | 1000-1300 (multiple strong bands) |
Causality: The broad absorption between 2400-2800 cm⁻¹ is a hallmark of an amine salt. The strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl group in a saturated ester. The fingerprint region below 1500 cm⁻¹ will contain complex vibrations, including the prominent C-O stretching from the ether and ester groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction on the resulting spectrum if necessary.
Workflow for Infrared Spectroscopy Analysis
Caption: ATR-IR workflow for functional group identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including connectivity and stereochemistry. For this hydrochloride salt, a polar deuterated solvent such as DMSO-d₆ or D₂O is required. Using D₂O will cause the acidic N⁺-H₂ protons to exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum, which can be a useful diagnostic tool.
Predicted ¹H NMR Data (400 MHz, D₂O)
The use of D₂O simplifies the spectrum by removing N-H signals and their coupling to adjacent protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| H-9 | ~3.70 | Singlet (s) | 3H | O-CH₃ |
| H-5 | ~2.80 | Doublet of doublets (dd) | 2H | -C(=O)-CH₂ - |
| H-3 | ~3.40 | Multiplet (m) | 1H | -CH -CH₂-N |
| H-2, H-6' | ~3.80 - 4.20 | Multiplet (m) | 4H | O-CH₂ -CH(N) & O-CH₂ -CH₂(N) |
| H-5' | ~3.00 - 3.30 | Multiplet (m) | 2H | N-CH₂ -CH₂-O |
Expert Insights:
-
Deshielding: The protons on carbons adjacent to oxygen (H-2, H-6', H-9) and the protonated nitrogen (H-3, H-5') are expected to be significantly deshielded, appearing at higher chemical shifts.
-
Ester Group: The methyl protons (H-9) will be a sharp singlet, as they have no adjacent protons to couple with. The methylene protons (H-5) adjacent to the carbonyl will be shifted downfield.
-
Ring Protons: The morpholine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling, further complicated by the ring's chair conformation, which makes axial and equatorial protons magnetically inequivalent.
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-9 | ~52 | C H₃-O- |
| C-5 | ~40 | -C H₂-C=O |
| C-3 | ~55 | N-C H-CH₂-O |
| C-5' | ~45 | N-C H₂-CH₂-O |
| C-2, C-6' | ~65-70 | O-C H₂- |
| C-6 | ~172 | C =O |
Expert Insights:
-
The carbonyl carbon (C-6) of the ester will be the most deshielded, appearing furthest downfield.
-
The carbons bonded to oxygen (C-2, C-6', C-9) will have higher chemical shifts than those bonded only to nitrogen or other carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use an NMR spectrometer operating at a field strength of 300 MHz or higher.
-
Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve high homogeneity and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set spectral width to ~12 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to ~220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).
Workflow for NMR Spectroscopy Analysis
Caption: General NMR workflow for structural elucidation.
Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this compound. MS confirms the molecular weight, IR identifies the key functional groups (ammonium, ester), and NMR provides the precise atomic connectivity and stereochemical environment. By following the detailed protocols and comparing experimental data to the predicted values outlined in this guide, researchers can confidently verify the identity, purity, and structure of this important chemical entity.
References
For the principles of spectroscopic techniques, refer to standard organic chemistry textbooks.
-
Human Metabolome Database (HMDB). 1H NMR Spectrum of Morpholine (HMDB0031581).[Link]
-
PubChem. Compound Summary for CID 16037077, 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride.[Link]
-
ACG Publications. General Procedures for NMR and HRMS data acquisition.[Link]
The role of morpholine as a privileged scaffold in medicinal chemistry
An In-Depth Technical Guide on its Role as a Privileged Scaffold in Drug Discovery
Abstract
The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a quintessential privileged scaffold in medicinal chemistry. Its frequent appearance in a multitude of clinically successful drugs is no coincidence. This is attributable to a unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility that allows it to impart favorable drug-like characteristics to a wide range of molecular architectures. This technical guide provides an in-depth exploration of the morpholine moiety's role in drug discovery, from its fundamental properties and synthesis to its strategic application in optimizing pharmacokinetic and pharmacodynamic profiles. We will delve into case studies of prominent morpholine-containing drugs and provide practical insights for researchers, scientists, and drug development professionals aiming to leverage this remarkable scaffold in their own discovery programs.
The Privileged Scaffold Concept: Why Morpholine Stands Out
In the lexicon of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. This promiscuity, however, is not one of indiscriminate binding but rather a testament to the scaffold's ability to present appended functionalities in a manner conducive to high-affinity interactions with a variety of protein active sites. The morpholine ring is a prime example of such a scaffold, but its utility extends far beyond simply being a structural anchor.[1][2][3][4][5]
The true power of the morpholine moiety lies in its multifaceted contributions to a molecule's overall properties:
-
Enhancing Potency and Specificity: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions.[6][7] This allows for fine-tuning of a drug candidate's binding affinity and selectivity for its intended target.
-
Improving Pharmacokinetic Profiles: Morpholine's most significant contribution is often in the realm of ADME (Absorption, Distribution, Metabolism, and Excretion). Its incorporation can enhance aqueous solubility, improve metabolic stability, and fine-tune a compound's lipophilicity to achieve a desirable balance for oral bioavailability and cell permeability.[3][5][6][7]
-
Serving as a Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a readily accessible point for chemical modification, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR).[2][3]
Physicochemical and Structural Attributes of the Morpholine Ring
The morpholine ring's success as a privileged scaffold is deeply rooted in its fundamental physicochemical and structural properties.
Key Physicochemical Properties
The presence of both a basic nitrogen atom and an ether oxygen atom within the same six-membered ring gives morpholine a unique set of properties that are highly advantageous for drug design.
| Property | Value/Description | Significance in Medicinal Chemistry |
| pKa | ~8.5 | The weakly basic nitrogen is partially protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[6][7] |
| LogP | -0.86 | The negative LogP value indicates its hydrophilic nature, which can be used to balance the lipophilicity of a larger drug molecule. |
| Hydrogen Bonding | The oxygen atom is a hydrogen bond acceptor, and the N-H group (in unsubstituted morpholine) is a hydrogen bond donor. | These interactions are crucial for target binding and for improving solubility in aqueous environments.[6][7] |
| Conformation | Predominantly adopts a flexible chair conformation. | This flexibility allows the morpholine ring and its substituents to adopt optimal orientations for binding to a variety of active sites.[6][7] |
Synthesis of the Morpholine Scaffold
The synthetic accessibility of the morpholine ring is a key factor in its widespread use.[2][3] A common and straightforward method involves the acid-catalyzed cyclization of diethanolamine.
Caption: General reaction scheme for the synthesis of morpholine.
The Strategic Role of Morpholine in Drug Design and Development
The decision to incorporate a morpholine moiety into a drug candidate is a strategic one, often aimed at addressing specific challenges in potency, selectivity, or pharmacokinetics.
Enhancing Drug-Like Properties: A Workflow
The process of optimizing a lead compound often involves the introduction of a morpholine ring to improve its overall drug-like properties. The following workflow illustrates this common strategy in medicinal chemistry.
Caption: Workflow for leveraging morpholine in lead optimization.
Case Study: Aprepitant - A Morpholine-Containing NK1 Receptor Antagonist
Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[6][7] The morpholine ring in aprepitant plays a crucial role in its pharmacological profile.[6] It acts as a scaffold, correctly positioning the three interacting arms of the molecule for optimal binding to the NK1 receptor.[6] Specifically, the morpholine oxygen can form a hydrogen bond with Gln165 in the active site, contributing to the drug's high affinity and efficacy.[6]
Therapeutic Applications of Morpholine-Containing Drugs
The versatility of the morpholine scaffold is evident in the wide range of therapeutic areas where morpholine-containing drugs have made a significant impact.[1][8]
| Drug Name | Therapeutic Area | Mechanism of Action | Role of Morpholine |
| Linezolid | Infectious Diseases | Antibiotic; inhibits bacterial protein synthesis. | The morpholine ring is crucial for its antibacterial activity and contributes to its favorable pharmacokinetic profile.[9] |
| Gefitinib | Oncology | Kinase inhibitor; targets the epidermal growth factor receptor (EGFR). | The morpholine group enhances solubility and provides a key interaction point within the ATP-binding pocket of EGFR. |
| Reboxetine | CNS Disorders | Selective norepinephrine reuptake inhibitor (NRI). | The morpholine moiety is integral to its binding to the norepinephrine transporter and contributes to its antidepressant effects.[6][10] |
| Moclobemide | CNS Disorders | Reversible inhibitor of monoamine oxidase A (MAO-A). | The morpholine ring is a key component of the pharmacophore responsible for its MAO-A inhibitory activity.[6][10] |
Experimental Protocol: Synthesis of a Morpholine-Containing Amide
This section provides a representative, step-by-step protocol for the synthesis of a simple morpholine-containing amide, a common structural motif in medicinal chemistry.
Objective: To synthesize N-(4-chlorophenyl)-2-morpholinoacetamide.
Materials:
-
Morpholine
-
2-Chloro-N-(4-chlorophenyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-chloro-N-(4-chlorophenyl)acetamide (1.0 g, 4.9 mmol) in acetonitrile (20 mL) in a round-bottom flask, add morpholine (0.51 mL, 5.88 mmol) and potassium carbonate (1.35 g, 9.8 mmol).
-
Reaction Conditions: Stir the reaction mixture at 60°C for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-chlorophenyl)-2-morpholinoacetamide, as a white solid.
Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Future Perspectives and Conclusion
The morpholine scaffold continues to be a valuable tool in the medicinal chemist's arsenal.[8] Its proven track record in approved drugs and its ongoing presence in numerous clinical candidates underscore its enduring importance. Future applications are likely to focus on the development of novel morpholine derivatives with enhanced properties, such as increased target selectivity and improved brain penetrance for CNS disorders.[6][7][11] The exploration of morpholine isosteres, where the oxygen atom is replaced with other heteroatoms, also presents an exciting avenue for expanding the chemical space and discovering new therapeutic agents.[11]
References
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
-
(2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
(2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
-
(2021). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. ResearchGate. [Link]
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
-
(2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
-
(2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 249, 115038. [Link]
-
(2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 705-750. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
-
(2014). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Fish, P. V., Deur, C., Gan, X., Greene, K., Hoople, D., Mackenny, M., Para, K. S., Reeves, K., Ryckmans, T., Stiff, C., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562–2566. [Link]
-
(2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
(2018). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]
-
MORPHOLINE. atamankimya.com. [Link]
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(2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]
-
(2017). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
(2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 61(15), 6614-6627. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-56). [Link]
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- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate Hydrochloride: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride, a chiral morpholine derivative of significant interest in pharmaceutical research and drug development. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established chemical principles. The synthesis leverages a chiral pool approach, starting from the readily available amino acid L-serine, to ensure the desired stereochemistry in the final product.
Introduction and Significance
Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The incorporation of a morpholine ring can enhance physicochemical properties such as solubility, metabolic stability, and target binding affinity. Specifically, chiral 3-substituted morpholines are valuable building blocks for the synthesis of complex molecules with defined stereochemistry, which is crucial for their pharmacological activity and safety profile. This compound serves as a key intermediate for the synthesis of various biologically active compounds, making a reliable and well-documented synthetic route essential for researchers in the field.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the chiral precursor, L-serine. The strategy involves:
-
Protection of Functional Groups: The amino and carboxyl groups of L-serine are protected to prevent unwanted side reactions during subsequent steps. A tert-butoxycarbonyl (Boc) group is used for the amine, and the carboxyl group is converted to a tert-butyl ester.
-
Introduction of the Morpholine Ring Fragment: The hydroxyl group of the protected L-serine is alkylated with a two-carbon unit that will ultimately form part of the morpholine ring.
-
Cyclization: Intramolecular cyclization leads to the formation of the morpholine ring system.
-
Modification of the Side Chain: The protected side chain is converted to the desired methyl acetate functionality.
-
Deprotection and Salt Formation: Finally, the protecting groups are removed, and the hydrochloride salt of the target molecule is formed to improve its stability and handling.
This strategic approach ensures the retention of the desired (S)-stereochemistry throughout the synthesis.
Visualizing the Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of N-Boc-(S)-morpholine-3-carboxylic acid
This part of the synthesis focuses on constructing the core chiral morpholine ring with a protected carboxylic acid at the 3-position.
Step 1.1: Protection of L-Serine
-
Rationale: The amino and carboxylic acid groups of L-serine are protected to prevent them from interfering with the subsequent alkylation and cyclization steps. The Boc group is a standard amine protecting group, and the tert-butyl ester protects the carboxylic acid.
-
Protocol:
-
Suspend L-serine (1 equivalent) in a suitable solvent such as a mixture of tert-butanol and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like sodium hydroxide to the suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the N-Boc-L-serine with an organic solvent like ethyl acetate.
-
To protect the carboxylic acid, dissolve the N-Boc-L-serine in a suitable solvent and react with a source of tert-butyl groups, for example, by using tert-butyl acetate in the presence of a strong acid catalyst.
-
Step 1.2: Alkylation of the Hydroxyl Group
-
Rationale: This step introduces the two-carbon unit necessary to form the morpholine ring. 2-(2-Chloroethoxy)ethanol or a similar reagent can be used for this alkylation.
-
Protocol:
-
Dissolve N-Boc-L-serine tert-butyl ester (1 equivalent) in an anhydrous aprotic solvent like THF.
-
Add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the hydroxyl group.
-
Add 2-bromoethanol (1.1 equivalents) dropwise and allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Step 1.3: Intramolecular Cyclization to form the Morpholine Ring
-
Rationale: The newly introduced hydroxyl group and the protected amino group are now positioned to form the morpholine ring via an intramolecular cyclization. This is typically achieved by activating the terminal hydroxyl group as a good leaving group (e.g., by converting it to a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the deprotected amine. A more direct approach involves a Mitsunobu reaction.
-
Protocol (Mitsunobu Cyclization):
-
Dissolve the N-Boc protected amino diol from the previous step (1 equivalent) in an anhydrous solvent like THF.
-
Add triphenylphosphine (PPh₃) (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C and add a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Concentrate the reaction mixture and purify the resulting N-Boc-(S)-morpholine-3-carboxylic acid tert-butyl ester by column chromatography.
-
PART 2: Synthesis of this compound
This part details the conversion of the morpholine carboxylic acid intermediate into the final target molecule.
Step 2.1: Homologation and Methyl Ester Formation
-
Rationale: The carboxylic acid at the 3-position needs to be converted into a methyl acetate group. This can be achieved through a homologation reaction, such as the Arndt-Eistert synthesis, followed by esterification. A more direct route involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane and then methanol in the presence of a silver catalyst. For safety and practicality, an alternative is to reduce the carboxylic acid to an alcohol, followed by oxidation and esterification. A plausible and safer homologation involves converting the carboxylic acid to the corresponding alcohol, then to a halide, followed by cyanation and hydrolysis/esterification.
-
Simplified Protocol (via reduction, tosylation, cyanation, and methanolysis):
-
Reduction: Reduce the tert-butyl ester of N-Boc-(S)-morpholine-3-carboxylic acid to the corresponding alcohol, (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF.
-
Tosylation: Convert the alcohol to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Cyanation: Displace the tosylate with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to yield (S)-tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate.
-
Methanolysis: Acid-catalyzed methanolysis of the nitrile will directly yield the methyl ester. Dissolve the nitrile in methanol, and bubble dry HCl gas through the solution at 0°C, then reflux to yield (S)-methyl 2-(4-Boc-morpholin-3-yl)acetate.
-
Step 2.2: Deprotection and Hydrochloride Salt Formation
-
Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to enhance the compound's stability and water solubility. This is typically achieved by treating the Boc-protected intermediate with a strong acid.[1]
-
Protocol:
-
Dissolve (S)-Methyl 2-(4-Boc-morpholin-3-yl)acetate (1 equivalent) in a suitable solvent such as anhydrous methanol or diethyl ether.
-
Cool the solution to 0 °C.
-
Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane) until the reaction is complete (monitored by TLC). The deprotection involves protonation of the tert-butyl carbamate, loss of the tert-butyl cation, and decarboxylation to yield the free amine, which is then protonated by the excess acid to form the hydrochloride salt.[1]
-
Remove the solvent under reduced pressure.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation and then filtered to obtain the pure this compound.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| L-Serine | C₃H₇NO₃ | 105.09 | White crystalline solid |
| N-Boc-L-serine tert-butyl ester | C₁₂H₂₃NO₅ | 261.31 | White solid |
| N-Boc-(S)-morpholine-3-carboxylic acid tert-butyl ester | C₁₄H₂₅NO₅ | 287.35 | Colorless oil or solid |
| (S)-Methyl 2-(4-Boc-morpholin-3-yl)acetate | C₁₂H₂₁NO₅ | 259.29 | Colorless oil |
| This compound | C₇H₁₄ClNO₃ | 195.64 | White to off-white solid |
Visualizing the Experimental Workflow (Step 2.2)
Caption: Workflow for the deprotection and hydrochloride salt formation step.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Specific Hazards:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Avoid inhalation and contact with skin.
-
Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂ gases. Handle with extreme care.
-
Hydrogen Chloride (HCl) gas/solutions: Highly corrosive and toxic. Ensure proper ventilation and use appropriate traps.
-
Diethyl azodicarboxylate (DEAD) / Diisopropyl azodicarboxylate (DIAD): Toxic and potential explosives. Handle with care and store appropriately.
-
Characterization and Quality Control
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
References
- Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Bioorganic & Medicinal Chemistry Letters, 26(15), 3580-3584.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link][1]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link][2]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link][3]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link][4]
-
A convenient synthesis of amino acid methyl esters. (2007). Arkivoc, 2007(15), 185-194.[5]
- CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents. (n.d.).
- A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. (2008). Organic letters, 10(1), 101–104.
- Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(12), 1737-1773.
Sources
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- 2. Fischer Esterification [organic-chemistry.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride in Asymmetric Synthesis: A Guide for Researchers
The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1] Among the vast portfolio of morpholine-based synthons, chiral 3-substituted derivatives stand out for their ability to introduce stereochemical complexity, which is crucial for target-specific interactions. This technical guide focuses on (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride , a versatile chiral building block, providing in-depth application notes and detailed protocols for its synthesis and utilization in the construction of complex molecular architectures.
Significance in Drug Discovery: The Value of Stereodefined Morpholines
Chiral morpholines are integral components in a variety of pharmaceuticals, including antidepressants and anticancer agents.[2] Their incorporation can enhance metabolic stability, aqueous solubility, and blood-brain barrier permeability.[1] The specific stereochemistry at the C3 position, as in this compound, allows for precise spatial arrangement of substituents, a critical factor for optimizing drug-receptor interactions and ultimately, therapeutic efficacy. A prime example of the application of a closely related chiral morpholine core is in the synthesis of Osivelotor, an investigational drug for sickle cell disease.[3]
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure 3-substituted morpholines often leverages the chiral pool, with amino acids serving as readily available starting materials. A plausible and efficient route to this compound starts from L-Serine, ensuring the desired (S)-stereochemistry at the C3 position of the morpholine ring.
Synthetic Pathway Overview
The overall strategy involves the protection of the amino and carboxyl groups of L-Serine, followed by N-alkylation with a two-carbon unit, cyclization to form the morpholinone ring, reduction of the lactam, and finally, esterification and salt formation.
Diagram 1: Proposed Synthetic Pathway from L-Serine
Caption: Proposed synthetic route to the target chiral building block.
Detailed Experimental Protocol: Synthesis from L-Serine Derivative
This protocol is a representative procedure adapted from literature methods for the synthesis of the analogous (S)-3-morpholinyl carboxylic acid.[4][5]
Step 1: N-Chloroacetylation of L-Serine tert-butyl ester
-
Materials: L-Serine tert-butyl ester, Dichloromethane (DCM), Chloroacetyl chloride, Triethylamine (TEA).
-
Procedure:
-
Dissolve L-Serine tert-butyl ester (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 eq.) dropwise to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq.) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-chloroacetyl-L-serine tert-butyl ester, which can be used in the next step without further purification.
-
Step 2: Intramolecular Cyclization to form (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester
-
Materials: N-chloroacetyl-L-serine tert-butyl ester, Toluene, Sodium ethoxide.
-
Procedure:
-
Dissolve the crude N-chloroacetyl-L-serine tert-butyl ester (1.0 eq.) in toluene.
-
Add a solution of sodium ethoxide (1.1 eq.) in toluene dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.[4][5]
-
Cool the reaction to room temperature and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.
-
Step 3: Reduction of the Lactam
-
Materials: (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester, Tetrahydrofuran (THF), Borane-tetrahydrofuran complex (BH3-THF).
-
Procedure:
-
Dissolve the crude morpholinone (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add BH3-THF solution (2.0-3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1M HCl.
-
Stir the mixture for 1 hour at room temperature.
-
Basify the solution with aqueous sodium hydroxide and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-morpholine-3-carboxylic acid tert-butyl ester.
-
Step 4: Esterification and Hydrochloride Salt Formation
-
Materials: (S)-morpholine-3-carboxylic acid tert-butyl ester, Methanol, Thionyl chloride (SOCl2) or HCl gas.
-
Procedure:
-
Dissolve the crude tert-butyl ester in methanol.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (2.0 eq.) dropwise. This will react with methanol to form HCl in situ and catalyze the transesterification while also forming the hydrochloride salt.
-
Stir the reaction at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with diethyl ether and filtered to yield this compound as a white solid.
-
| Step | Reactant | Reagents | Product | Typical Yield |
| 1 | L-Serine tert-butyl ester | Chloroacetyl chloride, TEA, DCM | N-chloroacetyl-L-serine tert-butyl ester | >90% |
| 2 | N-chloroacetyl-L-serine tert-butyl ester | Sodium ethoxide, Toluene | (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester | ~95%[4] |
| 3 | (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester | BH3-THF, THF | (S)-morpholine-3-carboxylic acid tert-butyl ester | ~85% |
| 4 | (S)-morpholine-3-carboxylic acid tert-butyl ester | Methanol, SOCl2 | This compound | >95% |
Application in Pharmaceutical Synthesis: The Case of Osivelotor
This compound is a key precursor for the synthesis of Osivelotor, a next-generation sickle hemoglobin (HbS) polymerization inhibitor.[6][7] The secondary amine of the morpholine ring serves as a nucleophile for acylation with a substituted nicotinic acid derivative.
Protocol: N-Acylation for the Synthesis of an Osivelotor Intermediate
This protocol outlines the coupling of the chiral morpholine building block with a suitable activated carboxylic acid, a crucial step in the synthesis of Osivelotor.
-
Materials: this compound, 2-(2-hydroxyethyl)nicotinic acid (or an activated derivative), Coupling agent (e.g., HATU, HOBt/EDC), Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-(2-hydroxyethyl)nicotinic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 eq.) in anhydrous DMF and add DIPEA (1.2 eq.) to neutralize the hydrochloride salt.
-
Add the solution of the free-based morpholine derivative to the activated nicotinic acid solution.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired N-acylated product.
-
Diagram 2: N-Acylation Reaction Workflow
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR OSIVELOTOR (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 7. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde | C14H17NO5 | CID 689833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering the Morpholine Scaffold: A Guide to the Chemical Derivatization of (S)-Methyl 2-(morpholin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and engage in crucial molecular interactions.[1] This guide provides a detailed exploration of the chemical derivatization of the secondary amine in (S)-Methyl 2-(morpholin-3-yl)acetate , a versatile building block for the synthesis of novel therapeutic agents. As Senior Application Scientists, we present not just a series of protocols, but a strategic overview of synthetic transformations, underpinned by mechanistic insights and practical considerations to empower your drug discovery endeavors.
The Strategic Importance of Derivatizing the Morpholine Nitrogen
The secondary amine of the morpholine ring in (S)-Methyl 2-(morpholin-3-yl)acetate serves as a versatile synthetic handle. Its functionalization allows for the systematic exploration of chemical space, enabling the modulation of a compound's physicochemical properties, target engagement, and overall pharmacological profile. The strategic derivatization of this nitrogen atom can influence:
-
Target Affinity and Selectivity: Introduction of various substituents can lead to new interactions with the biological target, enhancing potency and selectivity.
-
Pharmacokinetic Profile: Modification of the morpholine nitrogen can impact absorption, distribution, metabolism, and excretion (ADME) properties, such as solubility, membrane permeability, and metabolic stability.[2]
-
Physicochemical Properties: Derivatization allows for the fine-tuning of properties like lipophilicity (LogP) and polar surface area (PSA), which are critical for drug-likeness.
This guide will focus on three principal classes of derivatization reactions: N-Acylation , N-Alkylation , and Reductive Amination , providing detailed protocols and the rationale behind their application.
N-Acylation: Crafting Amide Bonds for Enhanced Interactions
N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, thereby facilitating strong interactions with biological targets.
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the secondary amine on an activated carboxylic acid derivative, such as an acyl chloride or an anhydride. The presence of a non-nucleophilic base is often required to scavenge the acidic byproduct.
Experimental Protocol: N-Acetylation of (S)-Methyl 2-(morpholin-3-yl)acetate
This protocol details a standard N-acetylation reaction. The principles can be extended to a wide range of acylating agents.
Materials:
-
(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes to ensure complete neutralization of the hydrochloride salt.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acetylated derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that solubilizes reactants and does not interfere with the reaction. |
| Base | Triethylamine (TEA) | Scavenges the HCl generated during the reaction, driving the equilibrium towards the product. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature to ensure completion. |
| Stoichiometry | Acylating agent (1.1 eq), Base (2.2 eq) | A slight excess of the acylating agent ensures complete conversion. Sufficient base is crucial to neutralize the starting material salt and the reaction byproduct. |
Chemoselectivity Note: The ester functionality in the starting material is generally stable under these mild acylation conditions. However, for more sensitive esters or more forcing reaction conditions, the potential for ester hydrolysis should be considered.
N-Alkylation: Introducing Diverse Substituents for Structure-Activity Relationship (SAR) Studies
N-alkylation introduces alkyl or aryl groups to the morpholine nitrogen, providing a powerful tool for probing the steric and electronic requirements of the target binding pocket.
Mechanistic Rationale
This reaction typically follows an SN2 mechanism, where the nucleophilic secondary amine attacks an electrophilic carbon atom of an alkyl halide or a similar alkylating agent. The reaction is often facilitated by a base to neutralize the resulting acid.
Experimental Protocol: N-Benzylation of (S)-Methyl 2-(morpholin-3-yl)acetate
This protocol describes a representative N-alkylation using benzyl bromide.
Materials:
-
(S)-Methyl 2-(morpholin-3-yl)acetate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Standard laboratory glassware
Procedure:
-
To a solution of (S)-Methyl 2-(morpholin-3-yl)acetate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-benzylated product.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile (ACN) | A polar aprotic solvent that facilitates SN2 reactions. |
| Base | Potassium Carbonate (K₂CO₃) | A mild inorganic base to neutralize the HBr formed during the reaction. |
| Temperature | 60-80 °C | Elevated temperature is often required to drive the reaction to completion. |
| Stoichiometry | Alkylating agent (1.1 eq), Base (2.0 eq) | A slight excess of the alkylating agent and a sufficient amount of base are used to ensure complete reaction. |
Stereochemical Integrity: The chiral center at the 3-position of the morpholine ring is not directly involved in the N-alkylation reaction and is therefore expected to remain intact under these conditions.
Reductive Amination: A Versatile Method for Complex Amine Synthesis
Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the introduction of a wide variety of substituents via the reaction with aldehydes or ketones.
Mechanistic Rationale
The reaction proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with a carbonyl compound, followed by the in-situ reduction of the iminium ion by a mild reducing agent.
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol outlines a typical reductive amination procedure.
Materials:
-
(S)-Methyl 2-(morpholin-3-yl)acetate
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware
Procedure:
-
To a solution of (S)-Methyl 2-(morpholin-3-yl)acetate (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | An effective solvent for both iminium ion formation and reduction. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | A mild and selective reducing agent that reduces iminium ions in the presence of carbonyl compounds.[3] |
| Catalyst | Acetic Acid (optional) | Can catalyze the formation of the iminium ion intermediate. |
| Temperature | Room Temperature | The reaction is typically performed at room temperature for convenience and to minimize side reactions. |
Visualization of Derivatization Strategies
Caption: Key derivatization strategies for (S)-Methyl 2-(morpholin-3-yl)acetate.
Characterization of Derivatized Products
The successful synthesis of the derivatized products should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the successful functionalization of the nitrogen atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The derivatization of the secondary amine in (S)-Methyl 2-(morpholin-3-yl)acetate offers a rich landscape for the generation of novel molecular entities. The choice of derivatization strategy—N-acylation, N-alkylation, or reductive amination—should be guided by the specific goals of the drug discovery program. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently synthesize diverse libraries of morpholine-containing compounds for biological evaluation, ultimately accelerating the journey towards new and effective medicines.
References
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E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. 2024;556:01051. [Link]
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Tzara A, Xanthopoulos D, Kourounakis AP. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020;15(5):392-403. [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Man, H. W.; Schafer, P.; Wong, L. M.; Patterson, R. T.; Corral, L. G.; Raymon, H.; Blease, K.; Leisten, J.; Shirley, M. A.; Tang, Y.; Babusis, D. M.; Chen, R.; Stirling, D.; Muller, G. W. Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor. J. Med. Chem.2009 , 52 (6), 1522–1524. [Link]
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Dotsenko VV, Krivokolysko SG, Polovinko VV, Litvinov VP. On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclohexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. Chem Heterocycl Comp. 2012;48(2):309-316. [Link]
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Wolfe JP, Rossi MA. A New Strategy for the Synthesis of Substituted Morpholines. Org Lett. 2009;11(10):2153-2155. [Link]
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Abdel-Magid AF, Carson KG, Harris BD, Maryanoff CA, Shah RD. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Selective Method. J Org Chem. 1996;61(11):3849-3862. [Link]
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Wu Z, Du S, Gao G, et al. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chem Sci. 2019;10(13):3849-3854. [Link]
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Sonawane RB, Rasal NK, Jagtap SV. Nickel-(II)-Catalyzed N-Formylation and N-Acylation of Amines. Org Lett. 2017;19(8):2078-2081. [Link]
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Beilstein J Org Chem. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. 2011;7:562-601. [Link]
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Antilla JC, Baskin JM, Barder TE, Buchwald SL. N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Using Aryl Halides. J Org Chem. 2004;69(17):5578-5587. [Link]
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Ortiz KG, Brusoe AT, An J, Chong E, Wu L. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. J Am Chem Soc. 2024;146(44):29847-29856. [Link]
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Palchykov VA, Chebanov VA. Morpholines. Synthesis and Biological Activity. Chem Heterocycl Comp. 2013;49(2):175-207. [Link]
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Al-Tamiemi EO, Jaber SJ. Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Sci J. 2016;13(2(Suppl.)):499-511. [Link]
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Fu C, Wang J, Chen Z, et al. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. React Kinet Mech Cat. 2014;113(1):207-221. [Link]
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Wang Y, Zhang Y, Zhu S. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Org Lett. 2020;22(15):5905-5909. [Link]
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Toste FD, Sarpong R. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. J Org Chem. 2023;88(9):6182-6191. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2020;11(21):3542-3580. [Link]
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PubChem. Apremilast. [Link]
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ResearchGate. Synthesis of apremilast. Reagents and conditions: (i) NH 4 OH, 230 °C...[Link]
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Coene B, Schanck A, Dereppe JM, Van Meerssche M. Substituent effects on reactivity and spectral parameters of cephalosporins. J Med Chem. 1984;27(5):694-700. [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
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MDPI. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. [Link]
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ACS Publications. Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. [Link]
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Beilstein J Org Chem. Chemoselective N-acylation of indoles using thioesters as acyl source. 2022;18:59-65. [Link]
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ACS Publications. Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. [Link]
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PubMed. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]
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ResearchGate. Methods for N‐acylation of indole with carboxylic acid (derivatives). [Link]
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MDPI. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. [Link]
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PubMed Central. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. [Link]
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PubMed. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. [Link]
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Beilstein J Org Chem. Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. 2017;13:2172-2179. [Link]
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MDPI. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. [Link]
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MDPI. Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. [Link]
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Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Assignment of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
Introduction
(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a substituted morpholine derivative of interest in pharmaceutical and medicinal chemistry research. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. Accurate and unambiguous structural elucidation is a cornerstone of drug development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This application note provides a detailed guide for the complete ¹H and ¹³C NMR assignment of this compound, leveraging one-dimensional (1D) and two-dimensional (2D) NMR techniques. We will delve into the causality behind experimental choices and provide a self-validating protocol for researchers, scientists, and drug development professionals.
The protonation of the morpholine nitrogen to form a hydrochloride salt significantly influences the electronic environment of the molecule, leading to characteristic changes in chemical shifts. Furthermore, the chiral center at the C3 position of the morpholine ring introduces diastereotopicity, rendering the adjacent methylene protons magnetically non-equivalent. This guide will address these complexities to provide a clear and logical assignment strategy.
Molecular Structure and Numbering Scheme
A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this guide.
Caption: Molecular structure and numbering of this compound.
Experimental Protocols
Sample Preparation
For optimal results, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this hydrochloride salt due to its excellent solubilizing properties for polar compounds and its ability to slow down the exchange of labile protons (N-H), allowing for their observation.[1][2]
Protocol:
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v tetramethylsilane, TMS, as an internal standard).
-
Cap the NMR tube and vortex gently for 30 seconds to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particulate matter. If present, filter the solution through a small cotton plug into a new NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a probe capable of performing 2D experiments.
a) ¹H NMR Spectroscopy:
-
Purpose: To determine the chemical shifts, multiplicities, coupling constants, and integration of all protons.
-
Protocol:
-
Tune and match the probe for ¹H.
-
Acquire a standard 1D ¹H spectrum.
-
Typical parameters:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2.5 s
-
Relaxation Delay (d1): 2 s
-
Number of Scans: 16
-
-
b) ¹³C{¹H} NMR Spectroscopy:
-
Purpose: To identify the chemical shifts of all unique carbon atoms.
-
Protocol:
-
Tune and match the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse Program: zgpg30
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 s
-
Relaxation Delay (d1): 2 s
-
Number of Scans: 1024
-
-
c) DEPT-135 Spectroscopy:
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C and C=O) will be absent.[3]
-
Protocol:
-
Acquire a DEPT-135 spectrum using standard instrument parameters.
-
d) 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks indicate protons that are coupled to each other, typically through 2-3 bonds.[4][5]
-
Protocol:
-
Acquire a gradient-selected COSY (gCOSY) spectrum.
-
Typical parameters:
-
Pulse Program: cosygpqf
-
Acquire data points in F2 (¹H) and F1 (¹H).
-
Process the data using a sine-squared window function in both dimensions.
-
-
e) 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation).[6][7]
-
Protocol:
-
Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum.
-
Typical parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Set the ¹³C spectral width to encompass all carbon signals.
-
Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
-
f) 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.[7][8]
-
Protocol:
-
Acquire a gradient-selected HMBC spectrum.
-
Typical parameters:
-
Pulse Program: hmbcgplpndqf
-
Optimize for a long-range coupling constant of 8-10 Hz.
-
-
Predicted Spectral Data and Assignment
The following tables present the predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆. These predictions are based on established chemical shift ranges for morpholine derivatives and the expected electronic effects of the substituents and protonation.[9][10][11]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH₂⁺ | ~9.5-10.5 | br s | - | 2H |
| H3 | ~3.8-4.0 | m | - | 1H |
| H2a, H2e | ~3.9-4.2, ~3.3-3.5 | m | - | 2H |
| H5a, H5e | ~3.6-3.8, ~3.1-3.3 | m | - | 2H |
| H6a, H6e | ~4.0-4.2, ~3.8-4.0 | m | - | 2H |
| H8 | ~2.8-3.0 | m | - | 2H |
| OCH₃ (H12) | ~3.65 | s | - | 3H |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C9 (C=O) | ~170-172 | Absent |
| C6 | ~63-65 | Negative (CH₂) |
| C2 | ~60-62 | Negative (CH₂) |
| OCH₃ (C12) | ~52-54 | Positive (CH₃) |
| C3 | ~50-52 | Positive (CH) |
| C5 | ~42-44 | Negative (CH₂) |
| C8 | ~35-37 | Negative (CH₂) |
Step-by-Step Spectral Assignment and Rationale
The following workflow illustrates the logical process for assigning all signals using the acquired 1D and 2D NMR data.
Caption: Workflow for the NMR assignment of this compound.
Detailed Rationale:
-
Ester Group (C9, O10, C12):
-
The ¹H NMR spectrum will show a sharp singlet integrating to 3H around δ 3.65 ppm, characteristic of a methyl ester (H12).[12]
-
The ¹³C NMR will display a signal for the methyl carbon (C12) around δ 52-54 ppm (positive in DEPT-135) and the carbonyl carbon (C9) in the downfield region of δ 170-172 ppm (absent in DEPT-135).
-
The HMBC spectrum is key here, showing a strong correlation from the methyl protons (H12) to the carbonyl carbon (C9), confirming the methyl acetate moiety.
-
-
Side Chain Methylene (C8):
-
The protons on C8 (H8) are diastereotopic due to the adjacent chiral center (C3). They will appear as a complex multiplet around δ 2.8-3.0 ppm.
-
The HSQC spectrum will correlate this proton multiplet to the C8 carbon signal at δ 35-37 ppm (negative in DEPT-135).
-
COSY will show a correlation between H8 and the methine proton H3.
-
HMBC will show correlations from H8 to both C3 and the carbonyl carbon C9, definitively placing the acetate group at C3.
-
-
Morpholine Ring Protons and Carbons:
-
Protonation Effect: The nitrogen atom is protonated, forming an ammonium salt. This has a significant deshielding effect on the adjacent protons (H3, H5) and carbons (C3, C5), shifting them downfield compared to a neutral morpholine.[13]
-
Methine (C3/H3): H3 is a single methine proton adjacent to the chiral center and the electron-withdrawing ammonium group. It will appear as a multiplet around δ 3.8-4.0 ppm. Its corresponding carbon, C3, will be around δ 50-52 ppm (positive in DEPT-135).
-
Methylene Groups (C2, C5, C6):
-
The protons on each methylene group (C2, C5, C6) are diastereotopic, meaning the axial and equatorial protons are chemically non-equivalent and will have different chemical shifts. They will couple with each other (geminal coupling) and with adjacent protons (vicinal coupling), resulting in complex multiplets.[10]
-
C2 and C6 (next to Oxygen): The carbons adjacent to the ring oxygen (C2 and C6) are the most deshielded of the methylene carbons, appearing around δ 60-65 ppm. Their attached protons will also be in the downfield region of the aliphatic spectrum (δ 3.3-4.2 ppm).[6]
-
C5 (next to Nitrogen): C5 is adjacent to the protonated nitrogen and will be deshielded, appearing around δ 42-44 ppm. Its attached protons will be found around δ 3.1-3.8 ppm.
-
-
COSY Correlations: The connectivity of the morpholine ring can be traced using the COSY spectrum. H3 will show correlations to the H2 protons. The H5 protons will show correlations to the H6 protons.
-
HMBC Correlations: HMBC is invaluable for confirming the ring structure. For example, the H3 proton should show a 2-bond correlation to C2 and C5, and a 3-bond correlation to C8. The H2 protons will show correlations to C3 and C6, and so on.
-
Conclusion
The structural elucidation of this compound can be achieved systematically through a combination of 1D and 2D NMR experiments. By following the detailed protocols and logical workflow presented in this application note, researchers can confidently assign all ¹H and ¹³C resonances. The key to a successful assignment lies in recognizing the spectral features arising from the protonated morpholine ring, the chiral center, and leveraging the power of 2D correlation experiments like COSY, HSQC, and HMBC to piece together the molecular puzzle. This self-validating approach ensures high confidence in the final structural assignment, a critical requirement in all stages of chemical and pharmaceutical research.
References
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]
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Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]
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NotAnotherChemist. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]
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Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry, 43(8), 673–675. Retrieved from [Link]
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Andrew, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Application Notes and Protocols for the Industrial Scale-Up Synthesis of Chiral Morpholine Intermediates
Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2][3] Its unique physicochemical properties, including metabolic stability, enhanced aqueous solubility, and favorable pharmacokinetic profiles, make it an attractive structural motif for drug designers.[2] The introduction of chirality into the morpholine ring further expands its utility, allowing for precise three-dimensional interactions with biological targets, which is often critical for therapeutic efficacy and reducing off-target effects. Consequently, the development of robust, scalable, and economically viable synthetic routes to enantiomerically pure morpholine intermediates is a paramount concern for the pharmaceutical industry.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the industrial scale-up synthesis of chiral morpholine intermediates. We will delve into field-proven synthetic strategies, address key challenges in stereocontrol, and present detailed protocols for selected industrially relevant methodologies. The focus will be on methods that are not only high-yielding and stereoselective but also amenable to large-scale production, considering factors such as cost of goods, process safety, and environmental impact.
Strategic Approaches to Industrial-Scale Chiral Morpholine Synthesis
The synthesis of chiral morpholines on an industrial scale necessitates a strategic selection of synthetic routes that balance efficiency, cost, and stereochemical control. Several key strategies have emerged as particularly powerful and scalable.
Asymmetric Hydrogenation of Dehydromorpholines: A Catalytic Approach to Chirality
Asymmetric hydrogenation represents one of the most elegant and atom-economical methods for establishing chirality. This approach involves the synthesis of a prochiral dehydromorpholine precursor, followed by a highly enantioselective hydrogenation step catalyzed by a chiral transition metal complex.
The use of bisphosphine-rhodium catalysts has proven particularly effective for the synthesis of 2-substituted chiral morpholines, affording products in quantitative yields and with excellent enantioselectivities (up to 99% ee).[5][6][7] This method is highly attractive for industrial applications due to the catalytic nature of the reaction, which minimizes the amount of chiral material required. The reaction can be performed on a gram scale, indicating its potential for further scale-up.[5]
Causality of Experimental Choices: The choice of a large bite angle bisphosphine ligand is crucial for achieving high enantioselectivity. The geometry of the ligand creates a well-defined chiral pocket around the metal center, which effectively discriminates between the two enantiotopic faces of the dehydromorpholine substrate during the hydrogen delivery step. The N-acyl protecting group on the dehydromorpholine serves to activate the double bond towards hydrogenation.[5][6]
Experimental Protocol: Asymmetric Hydrogenation of N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine
Materials:
-
N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 eq)
-
[Rh(COD)₂]BF₄ (0.01 eq)
-
(R)-DTBM-SEGPHOS (0.011 eq)
-
Methanol (degassed)
-
Hydrogen gas (50 bar)
Procedure:
-
In a glovebox, charge a high-pressure autoclave with N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine, [Rh(COD)₂]BF₄, and (R)-DTBM-SEGPHOS.
-
Add degassed methanol to the autoclave.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave to 50 bar with hydrogen gas.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the autoclave and purge with nitrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford (R)-N-Boc-2-phenylmorpholine.
Expected Outcome: High yield (>95%) and high enantiomeric excess (>99% ee).
Cyclization of Chiral 1,2-Amino Alcohols: Leveraging the Chiral Pool
The use of readily available chiral 1,2-amino alcohols as starting materials is a cornerstone of many industrial morpholine syntheses.[8][9] This strategy leverages the "chiral pool," taking advantage of naturally occurring or easily synthesized enantiopure building blocks.
A common approach involves a two-step sequence: N-alkylation of the chiral amino alcohol with a two-carbon electrophile, followed by an intramolecular cyclization. A significant challenge in this approach is achieving selective mono-alkylation of the primary amine without side reactions.[8]
A particularly noteworthy and "green" advancement in this area is the one or two-step synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate.[8][9] This method is high-yielding, uses inexpensive reagents, and has been demonstrated on a greater than 50-gram scale, highlighting its industrial potential.[8][9]
Causality of Experimental Choices: Ethylene sulfate serves as an efficient two-carbon electrophile. The reaction with the amino alcohol initially forms a zwitterionic intermediate, which can be isolated or cyclized in situ under basic conditions (e.g., with tBuOK) to afford the desired morpholine.[8] The selectivity for mono-alkylation is a key advantage of this methodology.[8][9]
Experimental Protocol: Synthesis of (S)-3-Methylmorpholine from (S)-2-Aminopropan-1-ol using Ethylene Sulfate
Materials:
-
(S)-2-Aminopropan-1-ol (1.0 eq)
-
Ethylene sulfate (1.1 eq)
-
Acetonitrile
-
Potassium tert-butoxide (tBuOK) (1.2 eq)
-
tert-Butyl methyl ether (MTBE)
Procedure:
-
To a solution of (S)-2-aminopropan-1-ol in acetonitrile, add ethylene sulfate portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours. A white precipitate of the zwitterionic intermediate will form.
-
Cool the mixture to 0 °C and add potassium tert-butoxide portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation or crystallization from a suitable solvent like MTBE to yield (S)-3-methylmorpholine.
Expected Outcome: Good to excellent yield (70-90%).
Ring-Opening of Chiral Epoxides: A Versatile Entry to Substituted Morpholines
Chiral epoxides are valuable and versatile intermediates in asymmetric synthesis. Their use in the preparation of chiral morpholines typically involves a nucleophilic ring-opening reaction with an appropriate amine, followed by a cyclization step. The Sharpless asymmetric epoxidation is a well-established and reliable method for generating chiral epoxides from allylic alcohols, providing a predictable and high level of enantioselectivity.[10]
This strategy is particularly useful for the synthesis of more complex and highly substituted chiral morpholines. For instance, the morpholine-containing side chain of the antibiotic Linezolid can be synthesized from a chiral epoxide precursor.[11][12][13]
Causality of Experimental Choices: The regioselectivity of the epoxide ring-opening is a critical factor and can be controlled by the choice of nucleophile and reaction conditions. For terminal epoxides, the nucleophile generally attacks the less hindered carbon. The subsequent cyclization to form the morpholine ring is often promoted by a base.
Data Presentation: Comparison of Key Synthetic Routes
| Synthetic Strategy | Key Advantages | Potential Challenges | Typical Yield | Typical ee/de | Scalability |
| Asymmetric Hydrogenation | High efficiency, atom economy, excellent stereocontrol.[5][7] | Requires specialized catalysts and high-pressure equipment. | >95% | >99% ee | Good |
| Cyclization of Chiral 1,2-Amino Alcohols (Ethylene Sulfate Method) | "Green" process, uses inexpensive reagents, good yields.[8][9] | Substrate scope may be a consideration. | 70-90% | >99% (from chiral pool) | Excellent |
| Ring-Opening of Chiral Epoxides | High versatility for complex structures, access to diverse substitution patterns. | Multi-step process, potential for regioselectivity issues. | 60-80% (multi-step) | >99% (from chiral epoxide) | Good |
Visualization of Synthetic Workflows
Logical Flow for Selecting an Industrial Synthesis Route
Caption: Decision tree for selecting a suitable industrial synthesis strategy for chiral morpholines.
Workflow for Asymmetric Hydrogenation
Caption: Simplified workflow for the asymmetric hydrogenation of a dehydromorpholine.
Industrial Purification of Chiral Morpholines
The purification of the final chiral morpholine intermediate is a critical step in the manufacturing process to ensure high enantiomeric purity. While crystallization is often the preferred method for large-scale purification due to its cost-effectiveness, chromatographic techniques are indispensable for achieving the highest levels of purity, especially when crystallization is not feasible.
-
High-Performance Liquid Chromatography (HPLC): HPLC remains a widely used technique for chiral separations in the pharmaceutical industry.[14] The use of chiral stationary phases allows for the effective resolution of enantiomers. However, the cost of specialized chiral columns and the use of large volumes of solvents can be a drawback for large-scale production.[14]
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a "greener" and more cost-effective alternative to HPLC for chiral separations.[14][15] It utilizes supercritical CO₂ as the primary mobile phase, significantly reducing the consumption of organic solvents.[14] SFC is well-suited for the purification of moderately polar compounds and is compatible with a wide range of chiral stationary phases.
Conclusion
The industrial-scale synthesis of chiral morpholine intermediates is a dynamic field with a range of powerful and scalable methodologies at its disposal. The choice of the optimal synthetic route depends on a careful consideration of factors such as the specific target structure, the availability of starting materials, and the desired cost of goods. Asymmetric hydrogenation, the cyclization of chiral 1,2-amino alcohols, and the ring-opening of chiral epoxides represent robust and field-proven strategies for accessing these valuable building blocks. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of chiral morpholines will remain a key focus of research and development in the pharmaceutical industry.
References
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- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
- Green Synthesis of Morpholines via Selective Monoalkyl
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Recent progress in the synthesis of morpholines.
- Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.
- (S)-3-Methylmorpholine. Biosynth.
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
- Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxid
- A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines.
- Chemical synthesis method for linezolid.
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- Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.
- Applications of Morpholine in Chemical Industry. ChemicalBook.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
- Synthesis of Antibiotic Linezolid Analogues.
- Synthesis and SAR of morpholine and its derivatives: A review upd
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Application Notes and Protocols: Enhancing Pharmacokinetic Properties with the Morpholine Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the optimization of a molecule's pharmacokinetic (PK) profile is a critical determinant of its clinical success. A compound's absorption, distribution, metabolism, and excretion (ADME) properties govern its efficacy and safety. The morpholine moiety, a six-membered heterocyclic ring containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its incorporation into a lead compound can significantly enhance key pharmacokinetic parameters, including aqueous solubility, metabolic stability, and oral bioavailability. This comprehensive guide provides an in-depth exploration of the strategic use of the morpholine ring in drug design, supported by a detailed case study and step-by-step experimental protocols for synthesis and pharmacokinetic evaluation.
I. The Rationale for Morpholine Incorporation: A Physicochemical Perspective
The unique structural and electronic features of the morpholine ring contribute to its favorable impact on a drug candidate's ADME profile.
-
Enhanced Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving the interaction of the molecule with water. This is particularly beneficial for poorly soluble compounds, as enhanced solubility can lead to improved absorption and more predictable in vivo behavior.
-
Increased Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.[1] By strategically placing the morpholine moiety at a metabolically labile position on a parent molecule, it can shield the compound from enzymatic attack by cytochrome P450 (CYP) enzymes in the liver, thereby increasing its metabolic half-life and overall exposure.[2]
-
Improved Permeability and Oral Bioavailability: The morpholine ring's ability to modulate both lipophilicity and hydrogen bonding capacity can lead to an optimal balance for traversing cellular membranes. This can result in improved oral absorption and bioavailability, allowing for more convenient oral dosing regimens.
-
Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen compared to analogous piperidines. This reduced basicity can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with basic amines.
II. Case Study: PQR620, a Brain-Penetrant mTOR Inhibitor
The development of the mTORC1/2 inhibitor PQR620 serves as an excellent example of the strategic incorporation of the morpholine moiety to achieve a desirable pharmacokinetic profile, particularly for a central nervous system (CNS) indication.[3][4] PQR620 was developed from an earlier generation dual PI3K/mTOR inhibitor, bimiralisib (PQR309).[5] The incorporation of two bridged morpholine moieties in PQR620 was a key modification that contributed to its improved properties.[3][5]
PQR620 is a potent and selective inhibitor of mTOR with excellent brain permeability, a critical attribute for treating neurological disorders.[3][6] In preclinical studies, PQR620 demonstrated a favorable pharmacokinetic profile in mice after oral administration, with a maximum plasma concentration (Cmax) reached within 30 minutes and a half-life of over 5 hours.[3][7] Notably, the brain-to-plasma ratio of PQR620 was found to be approximately 1.6, indicating excellent penetration across the blood-brain barrier.[6] In contrast, the first-generation mTOR inhibitor rapamycin and its analog everolimus exhibit very poor brain penetration.[6]
This enhanced brain penetration and overall favorable pharmacokinetic profile of PQR620 can be attributed, in part, to the physicochemical properties imparted by the morpholine rings.[7]
Table 1: Comparative Pharmacokinetic Parameters of mTOR Inhibitors
| Compound | Key Structural Feature | Oral Bioavailability (Mouse) | Brain-to-Plasma Ratio | Reference |
| PQR620 | Two bridged morpholine moieties | Good | ~1.6 | [6] |
| Rapamycin | Macrolide | Poor | 0.0057 | [6] |
| Everolimus | Rapamycin analog | Moderate | 0.016 | [6] |
III. Experimental Protocols
This section provides detailed protocols for the synthesis of a morpholine-containing compound and its subsequent pharmacokinetic evaluation.
A. Synthesis of a Morpholine-Containing Compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, making it an ideal method for introducing a morpholine moiety onto an aromatic ring.[8]
Diagram 1: Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of N-(4-methylphenyl)morpholine
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Water (deionized)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a 2-necked flask, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.) under a nitrogen atmosphere.
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford N-(4-methylphenyl)morpholine as an orange solid.[9]
B. In Vitro ADME Assays
1. Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[2][10]
Diagram 2: Metabolic Stability Assay Workflow
Caption: Workflow for determining metabolic stability in human liver microsomes.
Protocol:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube, add the required amount of phosphate buffer (pH 7.4).
-
Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with a suitable internal standard.[11][12]
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the concentration of the parent compound remaining at each time point.[12]
-
The half-life (t½) and intrinsic clearance (Clint) are then calculated from the rate of disappearance of the parent compound.[13]
2. Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.[14][15]
Protocol:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Prior to the experiment, wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Prepare the dosing solution of the test compound in HBSS (e.g., 10 µM).
-
For apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60 and 120 minutes), collect samples from the receiver compartment.[16]
-
Analyze the concentration of the test compound in the collected samples and the initial dosing solution by LC-MS/MS.[11]
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
-
The efflux ratio (B-A Papp / A-B Papp) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 is indicative of active transport.
C. In Vivo Pharmacokinetic Study in Mice
This study determines the pharmacokinetic profile of a compound after administration to a living organism.[17][18]
Diagram 3: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
Protocol:
-
House mice under standard laboratory conditions with ad libitum access to food and water.
-
Prepare the dosing formulation of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound to a group of mice at a specific dose via oral gavage.
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples (approximately 50-100 µL) into tubes containing an anticoagulant (e.g., EDTA).[17][18]
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare the plasma samples for analysis by protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]
-
Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the test compound.[19]
-
Construct a plasma concentration-time profile and calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t½) using appropriate software.
IV. Conclusion
The morpholine moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. Its ability to enhance solubility, improve metabolic stability, and increase oral bioavailability has been demonstrated in numerous successful drug development programs. By understanding the underlying principles and employing the robust synthetic and analytical protocols outlined in this guide, researchers can effectively leverage the benefits of the morpholine scaffold to design and develop safer and more effective medicines.
V. References
-
Rageot, D., Bohnacker, T., Melone, A., Lang, M., Sele, A. M., Stuttfeld, E., ... & Wymann, M. P. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/-2 Inhibitor. Journal of Medicinal Chemistry, 61(22), 10084-10105. Available at: [Link]
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Brandt, C., Hillmann, P., Noack, A., Römermann, K., Öhler, L. A., Rageot, D., ... & Löscher, W. (2018). The Novel, Catalytic mTORC1/2 Inhibitor PQR620 and the PI3K/mTORC1/2 Inhibitor PQR530 Effectively Cross the Blood-Brain Barrier and Increase Seizure Threshold in a Mouse Model of Chronic Epilepsy. Neuropharmacology, 140, 107-120. Available at: [Link]
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 739-754. Available at: [Link]
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National Center for Advancing Translational Sciences. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. National Institutes of Health. Available at: [Link]
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Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
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Ma, B., & Chowdhury, S. K. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of the American Society for Mass Spectrometry, 22(11), 2131–2145. Available at: [Link]
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Li, F., & Ad-Dab'bagh, Y. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(19), e1242. Available at: [Link]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols, 2(9), 2111–2119. Available at: [Link]
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National Institutes of Health. (n.d.). Guidelines for Blood Collection in Mice and Rats. AECOM. Available at: [Link]
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Wernevik, J., Giordanetto, F., & Akerud, T. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
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van Nuland, M., Rosing, H., & Schellens, J. H. (2020). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 38(8), 434-441. Available at: [Link]
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Spriano, F., Ramazzotti, V., Melle, F., Rinaldi, A., De-Juan-Pardo, E. M., Mensah, A. A., ... & Bertoni, F. (2019). The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. Cancers, 11(6), 813. Available at: [Link]
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van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. Available at: [Link]
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U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]
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Beaufils, F., Rageot, D., Melone, A., Sele, A., Lang, M., Mestan, J., ... & Fabbro, D. (2016). Abstract 393A: Pharmacological characterization of the selective, orally bioavailable, potent mTORC1/2 inhibitor PQR620. Cancer Research, 76(14 Supplement), 393A-393A. Available at: [Link]
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Stathis, A., Zucca, E., & Bertoni, F. (2019). The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. MDPI. Available at: [Link]
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Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2228. Available at: [Link]
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van den Broek, I., van der Heijden, J., & van der Strate, B. (2019). Quantitative bioanalysis by LC–MS for the development of biological drugs. Bioanalysis, 11(13), 1245-1258. Available at: [Link]
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Kanamaru, Y., Sudo, K., & Igari, T. (2014). Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. Journal of Pharmaceutical Sciences, 103(10), 3327-3333. Available at: [Link]
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Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S3), 2218–2228. Available at: [Link]
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Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]
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Chen, X., Wu, Q., & Zhang, J. (2020). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. Frontiers in Oncology, 10, 589. Available at: [Link]
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Chen, X., Wu, Q., & Zhang, J. (2020). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. Frontiers in oncology, 10, 589. Available at: [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
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Fabbrocino, S., D'Urso, A., Diano, N., & Ossorio, V. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. Available at: [Link]
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Rageot, D., Borsari, C., & Beaufils, F. (2020). Abstract 665: Discovery and preclinical characterization of PQR626: A potent, orally available, and brain-penetrant mTOR inhibitor for the treatment of tuberous sclerosis complex. Cancer Research, 80(16_Supplement), 665-665. Available at: [Link]
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University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. UNMC. Retrieved from [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
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Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available at: [Link]
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BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability [Video]. YouTube. [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Fortune Journals. (2023, March 31). Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K-β and PI3K-δ, in Patients: A First-in-Human Study Using PK Modelling to Predict Drug Concentrations During Dose Escalation. Retrieved from [Link]
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Application Note: The Strategic Use of Boronic Acid Intermediates in Pharmaceutical Synthesis via Suzuki-Miyaura Coupling
A Case Study on a Key Precursor to Losartan
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-step process where chemical intermediates serve as critical building blocks.[1][2] The quality and efficient synthesis of these intermediates directly impact the viability, safety, and cost-effectiveness of the final drug product.[3] This application note provides an in-depth guide to the use of organoboron intermediates, specifically boronic acids, in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry.[4][5] We will explore the underlying mechanism and provide a detailed protocol for a key transformation in the synthesis of Losartan, a widely prescribed antihypertensive drug, illustrating the industrial relevance and practical application of this powerful methodology.
The Central Role of Intermediates in API Synthesis
Pharmaceutical intermediates are the chemical compounds formed during the synthesis of an API. They are not the final drug substance but are crucial precursors that undergo further chemical transformations.[6] The strategic use of well-designed intermediates offers several advantages in drug manufacturing:
-
Simplifies Complexity : Complex APIs can be assembled in a convergent manner, where different fragments of the molecule are synthesized separately and then combined. This approach is often more efficient and higher-yielding than a linear synthesis.
-
Ensures Quality and Purity : Each intermediate can be isolated and purified, which prevents the carry-over of impurities into the final API. This step-wise quality control is essential for meeting stringent regulatory standards.[3]
-
Increases Flexibility and Efficiency : A modular approach using intermediates allows for the synthesis of various analogues for structure-activity relationship (SAR) studies by simply modifying one of the building blocks. This flexibility is invaluable in drug discovery and development.[2]
Mechanistic Deep Dive: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound, such as a boronic acid.[7] It is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents.[4]
The reaction proceeds via a catalytic cycle involving a palladium complex, which typically involves three key steps:[3][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[8]
-
Transmetalation : A base activates the organoboron compound (R²-B(OH)₂), forming a boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.[7] The choice of base is critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of a Key Biphenyl Intermediate for Losartan
Losartan is an angiotensin II receptor antagonist used to treat hypertension.[9] A critical step in its synthesis is the formation of the biphenyl core. A highly efficient, convergent approach utilizes a Suzuki coupling to connect two key intermediates: a protected phenyltetrazole boronic acid and a substituted benzyl bromide.[4]
This case study focuses on the palladium-catalyzed coupling of 4-bromobenzyl bromide with a boronic acid intermediate to form the biphenyl scaffold, which is a central structural feature of Losartan and other "sartan" drugs.
Caption: Simplified workflow for the coupling of key intermediates to form Trityl Losartan.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling for a Biphenyl Intermediate
This protocol describes the synthesis of a biphenyl intermediate, a core component of Losartan, via Suzuki-Miyaura coupling.
Disclaimer: This protocol is for informational purposes for qualified professionals. All procedures should be conducted in a suitable fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | Synthesis Grade | Various | Aryl Halide (Intermediate 1) |
| Phenylboronic Acid | >97% | Various | Boronic Acid (Intermediate 2) |
| Tetrakis(triphenylphosphine)palladium(0) | >99% | Various | Catalyst, Pd(PPh₃)₄ |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, >99.5% | Various | Base |
| Toluene | Anhydrous | Various | Solvent |
| Ethanol | 200 Proof | Various | Co-solvent |
| Water | Deionized | In-house | For aqueous phase |
| Ethyl Acetate | ACS Grade | Various | Extraction Solvent |
| Brine (Saturated NaCl solution) | Lab-prepared | In-house | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole (10.0 g, 1 equiv.).
-
Add phenylboronic acid (1.2 equiv.).
-
Causality: The flask is oven-dried and purged with nitrogen to create an inert atmosphere, preventing the degradation of the palladium catalyst and other reagents.
-
-
Solvent and Base Addition:
-
Add toluene (100 mL) and ethanol (25 mL) to the flask. Stir the mixture until all solids are dissolved.
-
Prepare a solution of sodium carbonate (3.0 equiv.) in deionized water (25 mL) and add it to the reaction mixture.
-
Causality: A biphasic solvent system (toluene/water) is commonly used. The base (Na₂CO₃) is crucial for activating the boronic acid to form the boronate anion, which is necessary for the transmetalation step.[7] Ethanol can act as a co-solvent to improve the solubility of the reagents.
-
-
Catalyst Addition and Reaction:
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl halide is consumed (typically 4-6 hours).
-
Causality: Degassing removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The catalyst loading is typically low (0.5-5 mol%) as it regenerates with each cycle.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and removes residual water from the organic phase.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure biphenyl product.
-
Causality: Purification is essential to remove unreacted starting materials, catalyst residues, and any side products to meet the high purity requirements for subsequent steps.
-
Characterization and Quality Control
The identity and purity of the synthesized intermediate must be rigorously confirmed.
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification | A single major peak corresponding to the product with a purity of >98%. Retention time should be consistent with a reference standard. |
| ¹H NMR | Structural confirmation | The spectrum should show characteristic peaks for the aromatic protons of both phenyl rings, the methyl group protons, and the trityl group protons, with appropriate chemical shifts and integration values. |
| ¹³C NMR | Structural confirmation | The spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbons of the biphenyl linkage. |
| MS (ESI) | Molecular weight confirmation | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺ of the product, confirming the correct mass. |
| FTIR | Functional group identification | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-N bonds. |
Troubleshooting:
-
Low Yield: May indicate inefficient catalyst activity (ensure inert atmosphere), insufficient base, or non-optimal temperature.
-
Homocoupling of Boronic Acid: This side product can form if the reaction conditions are not optimal. Adjusting the base or solvent system may be necessary.
-
Dehalogenation of Starting Material: This can occur if the reaction mixture contains sources of hydride. Ensure all reagents are pure.
Process Optimization and Scale-Up Considerations
For industrial-scale synthesis, several factors must be optimized:
-
Catalyst Selection: While Pd(PPh₃)₄ is effective, more advanced and air-stable palladium pre-catalysts with specialized phosphine ligands are often used in manufacturing to achieve lower catalyst loadings and higher turnover numbers.[8]
-
Solvent and Base: The choice of solvent and base can dramatically affect reaction kinetics and impurity profiles. A screening of different conditions is often performed to find the most robust and cost-effective system.
-
Impurity Removal: Removal of residual palladium to parts-per-million (ppm) levels is a critical regulatory requirement. This often involves treatment with activated carbon or specialized metal scavengers.
-
Continuous Flow Chemistry: For large-scale production, converting the batch process to a continuous flow system can offer significant advantages in terms of safety, consistency, and efficiency.[9]
Conclusion
The use of organoboron intermediates in Suzuki-Miyaura cross-coupling reactions is a powerful and indispensable tool in modern pharmaceutical synthesis. As demonstrated with the synthesis of a key biphenyl precursor to Losartan, this methodology allows for the efficient and controlled construction of complex molecular architectures. A thorough understanding of the reaction mechanism, careful execution of the protocol, and rigorous quality control are paramount to successfully implementing this chemistry in a drug development setting, ultimately enabling the production of safe and effective medicines.
References
- Google Patents. (n.d.). An improved process for the manufacture of losartan potassium. (WO2007119246A2).
-
Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link]
-
ResearchGate. (2025, August 7). An Efficient and Green Synthetic Route to Losartan. Available from: [Link]
-
Moodle@Units. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
PubMed Central. (2025, September 24). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
- Google Patents. (n.d.). Processes for preparing losartan and losartan potassium. (US7041832B2).
-
ACS Publications. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]
- 2. US20050070586A1 - Process for the synthesis of losartan potassium - Google Patents [patents.google.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
Welcome to the technical support center for the purification of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this chiral intermediate.
Introduction to Purification Challenges
This compound is a chiral building block whose purity is critical for the successful synthesis of downstream targets, ensuring enantiomeric fidelity and minimizing downstream complications. As a hydrochloride salt of a secondary amine and a methyl ester, its purification presents a unique set of challenges, primarily centered around crystallization, impurity removal, and stability. This guide provides a systematic approach to troubleshooting common issues and answers frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles.
Issue 1: Oiling Out During Crystallization
Q: My this compound is "oiling out" or precipitating as a viscous liquid instead of forming crystals during recrystallization. What is causing this and how can I fix it?
A: "Oiling out" is a common problem when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solute is supersaturated to the point that it separates as a liquid phase. For a hydrochloride salt like this, the high polarity and potential for hygroscopicity can exacerbate this issue.
Causality & Solution Workflow:
-
Solvent System Incompatibility: The chosen solvent may be too good of a solvent, preventing the gradual crystal lattice formation. Conversely, a very poor solvent can cause rapid precipitation, leading to an amorphous oil.
-
Solution: Employ a multi-component solvent system. A common approach for polar compounds is to dissolve the crude product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or isopropanol) at an elevated temperature. Then, gradually add a less polar anti-solvent in which the compound is poorly soluble (e.g., ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE)) until turbidity (cloudiness) is observed. Maintaining the elevated temperature, add a small amount of the polar solvent to redissolve the initial precipitate, and then allow the solution to cool slowly.[1]
-
-
Presence of Impurities: Impurities can act as "eutectic melters," lowering the melting point of the mixture and inhibiting crystal lattice formation.
-
Solution: Attempt a pre-purification step. If the crude material is particularly impure, consider a simple workup to remove gross contaminants. This could involve washing an organic solution of the free base with water before salt formation or performing a quick charcoal treatment of the crystallization solution to remove colored impurities.
-
-
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for molecules to orient themselves into an ordered crystal lattice.
-
Solution: Ensure slow, controlled cooling. After preparing the saturated solution at an elevated temperature, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to slow the rate of cooling. For particularly stubborn compounds, cooling in a refrigerator (2-8 °C) over several hours to days may be necessary.
-
Issue 2: Low Yield After Recrystallization
Q: I am successfully obtaining pure crystals, but my recovery yield is unacceptably low. What factors contribute to this loss of material?
A: Low recovery is often a trade-off for high purity. The goal is to optimize this balance. The primary cause is the significant solubility of the product in the mother liquor.
Troubleshooting Steps:
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude material will result in a significant portion of the product remaining in solution even after cooling.
-
Protocol: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.
-
-
Inappropriate Solvent Choice: The chosen solvent may have too high of a solvating power for your compound, even at lower temperatures.
-
Solution: Refer to the solvent selection table below. A solvent system that shows a large difference in solubility between hot and cold conditions is ideal. For instance, isopropanol or ethanol/ethyl acetate mixtures are often effective for amine hydrochlorides.
-
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
Protocol: After initial cooling to room temperature, cool the flask in an ice bath for at least 30-60 minutes to maximize precipitation. You can check for completeness by taking a drop of the mother liquor and evaporating it; a large amount of residue indicates incomplete crystallization.
-
-
Loss During Washing: Washing the filtered crystals with a solvent in which they are soluble.
-
Solution: Always wash the collected crystals with a small amount of the cold recrystallization solvent or a cold, less polar solvent in which the product is known to have very low solubility (e.g., cold diethyl ether). This will wash away residual mother liquor without dissolving the product.
-
Issue 3: Persistent Impurities in the Final Product
Q: My NMR/HPLC analysis shows that certain impurities are still present after recrystallization. How can I target their removal?
A: The effectiveness of recrystallization depends on the impurities being either much more soluble or much less soluble than the desired product in the chosen solvent.
Impurity-Specific Strategies:
-
Starting Materials/Reagents: If unreacted starting materials are present, their solubility characteristics are likely different.
-
Solution: A change in the recrystallization solvent can alter the solubility profile. If an acidic or basic impurity is present, an aqueous workup can be effective. For example, if the free amine is a contaminant, ensuring a slight excess of HCl during the salt formation step can help. For general amine workups, washing with a dilute acid solution can remove basic impurities from an organic layer.[2]
-
-
Diastereomeric Impurities: If the synthesis could produce diastereomers, their physical properties are different, and they can often be separated by careful recrystallization.
-
Solution: Slower crystallization rates and experimenting with different solvent systems are key. Seeding the solution with a pure crystal of the desired diastereomer can sometimes promote its selective crystallization.
-
-
Enantiomeric Impurity: Recrystallization will not separate enantiomers.
-
Solution: Chiral purity must be addressed earlier in the synthesis, for instance, by using a chiral starting material or employing a chiral resolution step.[3] Analytical methods like chiral HPLC are necessary to determine the enantiomeric excess.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for recrystallizing this compound?
A1: There is no single "best" system, as it depends on the impurity profile. However, a good starting point is a polar protic solvent like isopropanol (IPA) or ethanol. These solvents typically provide good solubility at elevated temperatures and reduced solubility upon cooling. For finer control, a mixture of IPA and a less polar co-solvent like ethyl acetate or MTBE is highly effective. A typical starting ratio would be to dissolve in hot IPA and add ethyl acetate until the solution becomes cloudy, then add a few drops of hot IPA to clarify before cooling. A study on a related morpholine derivative used isopropanol for recrystallization, suggesting its utility.[4]
Solvent Selection Guide
| Solvent Class | Examples | Suitability for (S)-Methyl 2-(morpholin-3-yl)acetate HCl | Rationale |
|---|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Excellent (as primary solvent) | High polarity effectively dissolves the salt at high temperatures. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good (as anti-solvent) | Medium polarity, good for inducing crystallization when added to an alcohol solution. |
| Ethers | Diethyl Ether, MTBE | Good (as anti-solvent/wash) | Low polarity and high volatility. The product has very low solubility, making them ideal for final washing. |
| Ketones | Acetone | Moderate | Can be effective, but the higher polarity may lead to lower yields compared to alcohol/ether systems. |
| Hydrocarbons | Hexanes, Toluene | Poor (as primary solvent) | The highly polar salt is generally insoluble in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate (for slurry/workup) | Good for dissolving the free base, but less common for hydrochloride salt recrystallization. |
Q2: How do I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is essential:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities. The protonated amine and the methyl ester peaks should be clearly identifiable.
-
HPLC/UPLC: To determine the chemical purity (often expressed as % area). A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) is a common starting point.
-
Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess, ee%). This is crucial for a chiral molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Melting Point: A sharp melting point range is a good indicator of purity.
Q3: My compound is hygroscopic and difficult to handle. What precautions should I take?
A3: Amine hydrochloride salts are often hygroscopic.
-
Drying: Dry the purified solid thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove residual solvents and absorbed water.
-
Handling: Handle the material in a glove box or under an inert atmosphere (nitrogen or argon) if possible.
-
Storage: Store the final product in a tightly sealed container with a desiccant, preferably at a low temperature (e.g., 2-8 °C) to minimize degradation.[5][6]
Q4: Can I use column chromatography to purify this compound?
A4: Column chromatography on standard silica gel is generally not recommended for polar amine hydrochloride salts. They tend to streak badly or stick irreversibly to the acidic silica. If chromatography is necessary:
-
Purify the Free Base: It is often easier to purify the free base of the amine using standard silica gel chromatography (often with a mobile phase containing a small amount of a basic modifier like triethylamine) and then convert the purified free base back to the hydrochloride salt.
-
Alternative Stationary Phases: Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica gel (C18).
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision workflow for recrystallization and troubleshooting.
References
- Smolecule. (2023). (S)-morpholin-3-ylmethanol.
- ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Letters in Organic Chemistry, 14(1).
- PubChem. (n.d.). Osivelotor. National Institutes of Health.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
- Pharmaffiliates. (n.d.). Linezolid-impurities.
- University of Rochester. (n.d.). Workup: Amines. Department of Chemistry.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Bentham Science. (2017). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Letters in Organic Chemistry, 14(1).
- Reddit. (2022). Amine workup. r/Chempros.
- Axios Research. (n.d.). Impurities.
- YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 229–235.
- Pharmaffiliates. (n.d.). Megestrol-impurities.
- SynZeal. (n.d.). Nabumetone Impurities.
- Spectrochem. (n.d.). Home.
- PrepChem.com. (n.d.). Synthesis of morpholine acetate.
- BLD Pharm. (n.d.). 211053-50-8|(S)-Morpholin-3-ylmethanol.
- Biosynth. (n.d.). (S)-Morpholin-3-ylmethanol.
- Google Patents. (n.d.). WO2013027225A1 - Processes for the preparation of 4-{4-[5(s)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl} morpholin-3-one.
- Shanghai Systeam Biochem Co., Ltd. (n.d.). (S)-Morpholin-3-ylmethanol hydrochloride.
Sources
Navigating the Synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride: A Technical Guide to Common Impurities
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral molecules like (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride, a key building block in pharmaceutical development, demands rigorous control over reaction conditions to ensure high purity and stereochemical integrity. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This technical support guide, designed for researchers and drug development professionals, provides a comprehensive overview of common impurities that may arise during its synthesis, along with troubleshooting strategies and analytical methods for their identification and control.
Frequently Asked Questions (FAQs)
Q1: My final product shows a peak corresponding to the (R)-enantiomer in the chiral HPLC analysis. What is the likely cause?
A1: The presence of the undesired (R)-enantiomer is likely due to racemization. This can occur if the chiral center is subjected to harsh reaction conditions, such as high temperatures or strong bases, during the synthesis. It is also possible that the starting material, (S)-3-morpholinecarboxylic acid or a derivative thereof, contained the (R)-enantiomer as an impurity.
Q2: I am observing an impurity with a molecular weight corresponding to the di-acid. What could be the reason?
A2: The formation of a di-acid impurity suggests hydrolysis of the methyl ester. This can happen if the reaction mixture is exposed to water for prolonged periods, especially under acidic or basic conditions. Ensure all reagents and solvents are anhydrous and minimize reaction times where water is a potential contaminant.
Q3: My reaction is sluggish, and I'm seeing significant amounts of unreacted starting material. What can I do?
A3: Incomplete conversion can be due to several factors, including insufficient reaction time, low temperature, or impure reagents. For N-alkylation steps, the reactivity of the haloacetate ester is crucial. Using a more reactive halide (e.g., iodoacetate instead of chloroacetate) or a suitable activating agent can improve the reaction rate. Additionally, verify the purity of your starting morpholine derivative and the haloacetate.
Q4: I have an unknown peak in my HPLC chromatogram. How can I identify it?
A4: The first step is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the molecular weight of the impurity. This information, combined with an understanding of the synthetic route and potential side reactions, can help in proposing a structure. Further characterization using Nuclear Magnetic Resonance (NMR) spectroscopy will be necessary to confirm the structure of the unknown impurity.
In-Depth Troubleshooting Guide
This section delves deeper into the common impurities encountered in the synthesis of this compound, categorized by their likely origin.
Impurities from Starting Materials and Reagents
The quality of starting materials is paramount for a clean synthesis. Impurities in the initial substrates can be carried through the synthetic sequence and contaminate the final product.
-
Enantiomeric Impurity in the Starting Material: The most critical starting material is the chiral morpholine precursor. If the enantiomeric purity of the starting (S)-3-morpholine derivative is compromised, the final product will inevitably contain the (R)-enantiomer.
-
Troubleshooting: Always source starting materials from reputable suppliers and verify their enantiomeric purity using chiral HPLC before use.
-
-
Related-Structure Impurities in Starting Materials: Commercially available starting materials may contain structurally similar impurities. For instance, the morpholine precursor might contain isomers or related compounds from its own synthesis.
-
Troubleshooting: Obtain a certificate of analysis for all starting materials and, if necessary, perform incoming quality control testing to identify and quantify any significant impurities.
-
Process-Related Impurities
These impurities are formed during the chemical transformations in the synthetic route.
1. Epimerization/Racemization
The stereochemical integrity of the chiral center at the 3-position of the morpholine ring is a critical quality attribute.
-
Causality: The hydrogen atom at the chiral center can be susceptible to abstraction under basic conditions, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a mixture of enantiomers. High temperatures can also contribute to racemization.
-
Troubleshooting:
-
Employ mild bases for N-alkylation, such as potassium carbonate or triethylamine, and avoid strong bases like sodium hydride if possible.
-
Maintain the lowest effective reaction temperature.
-
Minimize reaction times.
-
2. Over-alkylation and Di-alkylation
The nitrogen atom of the morpholine ring is nucleophilic and can potentially react with more than one molecule of the alkylating agent.
-
Causality: If the reaction conditions are not carefully controlled, particularly the stoichiometry of the reactants, the newly formed secondary amine can undergo a second alkylation to form a quaternary ammonium salt.
-
Troubleshooting:
-
Use a controlled excess of the morpholine starting material relative to the methyl haloacetate.
-
Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
3. Hydrolysis of the Methyl Ester
The methyl ester functional group is susceptible to hydrolysis, especially in the presence of water and acid or base.
-
Causality: The presence of water in the reaction mixture or during work-up can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
If an aqueous work-up is necessary, perform it at low temperatures and minimize the contact time.
-
4. Formation of Diastereomers
If the synthesis involves the formation of the morpholine ring itself, there is a possibility of forming diastereomers if additional chiral centers are present or created.[1]
-
Causality: Cyclization reactions can lead to different spatial arrangements of substituents on the newly formed ring, resulting in diastereomers.[1]
-
Troubleshooting:
-
Employ stereoselective synthetic methods for ring formation.
-
Purification techniques such as column chromatography or crystallization may be necessary to separate diastereomers.
-
Degradation Products
The final product, this compound, may degrade under certain storage or handling conditions.
-
Hydrolysis: Similar to the process-related impurity, the final product can hydrolyze to the corresponding carboxylic acid upon exposure to moisture.
-
Troubleshooting: Store the final product in a tightly sealed container in a cool, dry place.
-
-
Oxidation: The morpholine ring can be susceptible to oxidation, although this is generally less common under normal storage conditions.
-
Troubleshooting: Store the product protected from light and air.
-
Analytical Methodologies for Impurity Identification
A robust analytical strategy is essential for the detection, identification, and quantification of impurities.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for assessing purity and separating the desired product from impurities. A chiral stationary phase is required to separate enantiomers.[2][3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for non-volatile impurities, aiding in their identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the definitive identification of impurities. 1H and 13C NMR are standard, and 2D NMR techniques can be used for more complex structures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to identify the presence of specific functional groups in impurities. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This is a general guideline and may require optimization for specific equipment and columns.
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample and compare the retention times and peak areas of the (S)- and (R)-enantiomers to a reference standard.
Protocol 2: General Method for Impurity Identification by LC-MS
-
HPLC Separation: Develop a gradient HPLC method that separates the main peak from all impurity peaks.
-
MS Detection: Couple the HPLC to a mass spectrometer.
-
Data Acquisition: Acquire mass spectra for each separated peak.
-
Data Analysis: Determine the molecular weight of each impurity from its mass spectrum. Use this information, along with knowledge of the synthetic process, to propose potential structures for the impurities.
Visualizing the Synthetic Pathway and Potential Impurities
The following diagram illustrates a plausible synthetic route and the points at which common impurities may arise.
Caption: Synthetic pathway and common impurity formation.
By understanding the potential pitfalls in the synthesis of this compound and implementing robust analytical controls, researchers can ensure the production of high-quality material, thereby accelerating the drug development process.
References
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
- Burke, A. J. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(7), 4583-4592.
- Chavan, V. D., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Letters in Organic Chemistry, 16(4), 304-308.
- Ivashchenko, A. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-824.
- Khammas, S. J., et al. (2016).
-
National Center for Biotechnology Information (n.d.). Morpholine-3-acetic acid methyl ester. PubChem. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Iliou, K., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Symmetry, 16(10), 1354.
- Nagy, V., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6583-6593.
- Patel, M. R., et al. (2016). Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. U.S.
- Le-Nguyen, D., et al. (2020). Conception and Synthesis of Sequence-Coded Morpholinos. Chemistry – A European Journal, 26(52), 12014-12018.
- Jain, A., & Sahu, S. K. (2024).
- Halim, S. A., et al. (2021). Kinetics Study of the Esterification of Acetic Acid with Methanol using Low-Corrosive Brønsted Acidic Ionic Liquids as Catalysts.
-
Scribd. (n.d.). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
- Reddy, K. R., & Kumar, N. S. (2017).
- Martínez-Vargas, A., et al. (2022). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)
- Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral Purity in Drug Analysis.
-
DWSIM. (n.d.). Esterification of Acetic Acid with Methanol to Ethyl Acetate. Retrieved from [Link]
- AlTamiemi, E. O., et al. (2016).
- Google Patents. (n.d.). Preparation method of ropinirole hydrochloride.
- Kumar, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Google Patents. (n.d.). Process for the production of methyl acetate by esterifying methanol with acetic acid.
- Reddy, R. P., et al. (2016). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry, 14(48), 11448-11452.
-
Pharmacy 180. (n.d.). Formation of Diastereomers - Stereochemical and Conformational Isomerism. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing methyl phenidate hydrochloride.
-
Request PDF. (n.d.). Breaking Aziridine to Construct Morpholine with Gold(I)-Catalyzed Tandem Ring-Opening and Cycloisomerization Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
- Google Patents. (n.d.). Novel process for preparation of linezolid and its novel intermediates.
Sources
Technical Support Center: Optimizing N-Alkylation of Morpholine Derivatives
Welcome to the technical support center for the N-alkylation of morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Morpholine and its derivatives are critical scaffolds in medicinal chemistry and materials science, making the optimization of their synthesis paramount.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and enhance reaction yields and selectivity.
I. Foundational Principles of Morpholine N-Alkylation
Before delving into troubleshooting, it's crucial to understand the core principles governing the N-alkylation of morpholine, a secondary amine. The most common method involves the reaction of the morpholine nitrogen with an electrophilic carbon, typically from an alkyl halide, via a nucleophilic substitution (SN2) mechanism.[2]
Q1: What is the basic mechanism of N-alkylation of morpholine with an alkyl halide?
A1: The reaction proceeds through a classical SN2 pathway. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond, displacing the halide as a leaving group. A base is required to neutralize the protonated morpholine product, regenerating the neutral N-alkylated morpholine and preventing the reaction from stalling.
Caption: SN2 mechanism for morpholine N-alkylation.
II. Troubleshooting Common Experimental Issues
This section addresses specific problems that researchers frequently encounter during the N-alkylation of morpholine derivatives.
FAQ 1: Low or No Product Yield
Q2: My reaction shows a very low conversion of the starting morpholine. What are the likely causes and how can I fix this?
A2: Low conversion is a common issue stemming from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl > F. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate. For less reactive alkylating agents, such as those with significant steric hindrance, more forcing conditions (higher temperature, longer reaction time) may be necessary.
-
Inappropriate Base: The choice of base is critical. The base must be strong enough to deprotonate the resulting N-alkylmorpholinium salt but not so strong that it promotes side reactions like elimination of the alkyl halide.
-
Weak Bases (e.g., NaHCO₃): Often insufficient, leading to a buildup of the protonated product which is non-nucleophilic.
-
Strong, Non-Nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃, DBU, DIPEA): Generally good choices. Potassium and cesium carbonates are effective and commonly used.
-
Very Strong Bases (e.g., NaH, KOtBu): Can lead to deprotonation of other acidic protons in the molecule or promote E2 elimination of the alkyl halide, especially with secondary or tertiary halides.
-
-
Incorrect Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choices for SN2 reactions as they solvate the cation of the base but not the anion, leaving it more nucleophilic. They also effectively dissolve the morpholine and many alkyl halides.
-
Polar Protic Solvents (e.g., Ethanol, Water): Can slow down SN2 reactions by solvating the nucleophile (morpholine) through hydrogen bonding, thus reducing its nucleophilicity.
-
-
Low Reaction Temperature or Insufficient Time: N-alkylation can be slow, especially with less reactive substrates. If the reaction is proceeding sluggishly at room temperature, consider increasing the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: Formation of Side Products
Q3: I am observing significant side products in my reaction mixture. What are the most common side reactions and how can I suppress them?
A3: The formation of side products can significantly complicate purification and reduce the yield of the desired N-alkylated morpholine.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation (Quaternary Ammonium Salt Formation): The N-alkylated morpholine product is also a tertiary amine and can be further alkylated to form a quaternary ammonium salt.[3][4][5] This is more likely to occur if an excess of the alkylating agent is used or at high temperatures.
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the morpholine derivative relative to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to minimize its concentration at any given time, disfavoring the second alkylation.
-
-
Elimination (E2) Reaction: If the alkylating agent is a secondary or tertiary halide, or if a very strong, sterically hindered base is used, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of an alkene.
-
Solution: Use a less sterically hindered base (e.g., K₂CO₃ instead of KOtBu). If possible, use a primary alkyl halide. Lowering the reaction temperature can also favor substitution over elimination.
-
-
Reaction with Solvent: Some solvents can compete with the morpholine as a nucleophile. For example, using an alcohol as a solvent can lead to the formation of ethers from the alkyl halide.[6]
-
Solution: Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile.
-
Table 1: Recommended Starting Conditions for N-Alkylation of Morpholine
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Alkyl bromide or iodide | Higher reactivity than chlorides. |
| Stoichiometry | 1.1 eq. Morpholine: 1.0 eq. Alkyl Halide | Minimizes over-alkylation. |
| Base | K₂CO₃ (2-3 eq.) or DIPEA (2-3 eq.) | Effective, non-nucleophilic, and readily available. |
| Solvent | Acetonitrile or DMF | Polar aprotic, good solubility for reactants. |
| Temperature | Room Temperature to 80 °C | Start at RT and heat if necessary. |
| Concentration | 0.1 - 0.5 M | A good starting point for most reactions. |
FAQ 3: Purification Challenges
Q4: I am having difficulty purifying my N-alkylated morpholine product. What are some common issues and effective purification strategies?
A4: Purification can be challenging due to the basic nature of the product and the potential for water solubility.
Common Purification Hurdles and Solutions:
-
Product is Water-Soluble: Many N-alkylated morpholines, especially those with short alkyl chains, have significant water solubility, making aqueous workups inefficient.
-
Solution: After quenching the reaction, extract with a less polar solvent like dichloromethane or ethyl acetate multiple times. If the product is still in the aqueous layer, saturate the aqueous phase with NaCl to decrease the solubility of the organic product (salting out) before extraction.
-
-
Residual Base or Starting Material: Unreacted morpholine and the base (e.g., K₂CO₃) can be difficult to remove.
-
Solution: A standard aqueous workup with a dilute acid wash (e.g., 1M HCl) will protonate the basic impurities and the product, moving them to the aqueous layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and extract the neutral product back into an organic solvent. This acid-base extraction is highly effective for separating the basic product from non-basic impurities.
-
-
Column Chromatography Issues: The basicity of N-alkylated morpholines can cause them to streak on silica gel chromatography.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and lead to better peak shapes. Alternatively, using neutral or basic alumina for chromatography can be a good option. For liquid products, distillation under reduced pressure can be an effective purification method if the product is thermally stable.[7]
-
III. Advanced and Greener Methodologies
While alkyl halides are the workhorses for N-alkylation, modern synthetic chemistry offers alternative, often "greener," approaches.
Q5: Are there more environmentally friendly alternatives to using alkyl halides for N-alkylation?
A5: Yes, several catalytic methods are gaining prominence as they are more atom-economical and avoid the use of pre-functionalized alkylating agents.
-
Reductive Amination: This involves the reaction of morpholine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). This is a highly efficient and versatile method for synthesizing a wide range of N-alkylated morpholines.
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This elegant strategy uses alcohols as alkylating agents.[8] A transition metal catalyst (often based on Ru, Ir, or Ni) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[9] The aldehyde then reacts with the morpholine to form an iminium ion, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. Water is the only byproduct, making this a very green process.[8][10]
Caption: Simplified catalytic cycle for N-alkylation using alcohols.
IV. Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Alkyl Bromide
This protocol provides a robust starting point for the N-alkylation of a generic morpholine derivative.
Materials:
-
Morpholine derivative (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous (to make a 0.2 M solution)
Experimental Workflow:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the morpholine derivative and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile via syringe.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl bromide dropwise via syringe.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (using an eluent system containing 1% triethylamine) or by acid-base extraction as described in FAQ 3.
V. References
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved January 24, 2026, from [Link]
-
Chen, X., et al. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Research on Chemical Intermediates. Retrieved January 24, 2026, from [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Letters, 23(7), 2535–2540. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega, 8(6), 5576–5588. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
-
Problematic N-Alkylation. (2021). Reddit. Retrieved January 24, 2026, from [Link]
-
New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Retrieved January 24, 2026, from [Link]
-
Methods for preparing n-substituted morpholine compounds. (2009). Google Patents. Retrieved January 24, 2026, from
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. (2022). ChemistrySelect, 7(32). [Link]
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters, 21(22), 9143–9147. [Link]
-
A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof. (2008). Google Patents. Retrieved January 24, 2026, from
-
For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (1983). Defense Technical Information Center. Retrieved January 24, 2026, from [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Quaternary ammonium salts in alkylation reactions (synthesis of formaldehyde acetals). (1986). OSTI.GOV. Retrieved January 24, 2026, from [Link]
-
Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2021). Molecules, 26(15), 4487. [Link]
-
Ch22: Alkylation of Amines. (n.d.). University of Calgary. Retrieved January 24, 2026, from [Link]
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- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
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- 4. CN101157667A - A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chemrxiv.org [chemrxiv.org]
- 7. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting chiral separation of (S)- and (R)-morpholine acetate enantiomers
Welcome to the technical support center for the chiral separation of (S)- and (R)-morpholine acetate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these specific chiral compounds. As morpholine derivatives are basic, their separation presents unique challenges, primarily concerning peak shape and interaction with the chiral stationary phase (CSP). This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your chromatographic or electrophoretic methods.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The solutions provided are based on established chromatographic principles and practical experience with similar basic compounds.
Poor or No Enantiomeric Resolution (Rs < 1.5)
Q: I am not seeing any separation between my (S)- and (R)-morpholine acetate enantiomers. What are the primary factors I should investigate?
A: Achieving chiral separation is fundamentally about creating a sufficient difference in the interaction energy between each enantiomer and the chiral stationary phase (CSP).[1] If you observe no resolution, the initial method conditions are likely suboptimal for generating these differential interactions.
Step-by-Step Troubleshooting Protocol:
-
Confirm CSP Suitability: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often the first choice for chiral separations.[2][3] For basic compounds like morpholine derivatives, CSPs such as Daicel CHIRALPAK® IA, IB, IC, or AD-H are excellent starting points.[4][5] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for chiral recognition.[2]
-
Optimize the Mobile Phase: Selectivity in chiral chromatography is highly sensitive to the mobile phase composition.[6]
-
Normal Phase (NP) Mode: This is often the preferred mode for chiral separations. A typical starting mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).
-
Polar Organic Mode: Using a single polar solvent like methanol or acetonitrile, often with additives, can also be effective.
-
Reversed-Phase (RP) Mode: While less common for initial screening, RP mode (e.g., acetonitrile/water or methanol/water with buffers) can sometimes provide unique selectivity.[6]
-
-
Introduce a Basic Additive: This is the most critical step for basic analytes. The secondary amine in the morpholine ring is basic and can interact strongly and non-specifically with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape and low resolution. Adding a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA), ethanolamine, or butylamine to the mobile phase is essential.[7] This additive competes with your analyte for the active sites, improving peak symmetry and often enhancing chiral recognition.[4][7]
-
Adjust Alcohol Modifier Concentration: Systematically vary the concentration of the alcohol modifier (e.g., isopropanol) in your normal-phase system. Start with a screening gradient or a series of isocratic runs at different concentrations (e.g., 5%, 10%, 15%, 20% IPA). The optimal concentration will provide a balance between retention and resolution.
-
Consider Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.[8] Lowering the column temperature (e.g., to 10-25°C) can sometimes increase the stability of the transient diastereomeric complexes formed, thereby improving resolution.[9] Conversely, sometimes a higher temperature might be beneficial. This effect is system-dependent and should be explored.
Q: I have tried different mobile phases with a basic additive on a polysaccharide column, but the resolution is still minimal. What else can I do?
A: If initial screening fails, a more systematic approach to method development is needed. This involves exploring different interaction mechanisms by changing the type of CSP or the chromatographic mode.
Method Development Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Alternative Technologies:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations, often providing faster analysis and higher efficiency.[10][11] For polar basic compounds, SFC with alcohol modifiers and basic additives on polysaccharide CSPs is highly effective.[4]
-
Capillary Electrophoresis (CE): CE is a powerful technique for separating charged polar compounds.[12] By adding a chiral selector (like a cyclodextrin derivative) to the background electrolyte, you can achieve excellent resolution of enantiomers.[12][13][14]
Poor Peak Shape (Tailing or Fronting)
Q: My peaks for (S)- and (R)-morpholine acetate are tailing significantly, even with some separation. How can I improve the peak shape?
A: Peak tailing for basic compounds like morpholine acetate is almost always caused by secondary interactions with the stationary phase, typically acidic silanol groups.
Strategies to Improve Peak Shape:
| Strategy | Causality & Explanation | Recommended Action |
| Increase Basic Additive Concentration | The basic additive competitively binds to active silanol sites, preventing the basic analyte from interacting with them and tailing. | Increase the concentration of DEA (or other amine) in the mobile phase incrementally from 0.1% up to 0.5%.[7] |
| Switch to a Different Basic Additive | Different amines have different strengths and steric properties. Some may be more effective at masking silanol groups for your specific analyte. | Try additives like ethanolamine or ethylenediamine (EDA), which can dramatically improve peak symmetry for certain compounds.[7] |
| Use an Immobilized CSP | Immobilized polysaccharide CSPs (e.g., CHIRALPAK IA, IB) are more robust and can be washed with stronger solvents to clean the column, which may help remove contaminants causing active sites.[15] | If using a coated column, consider switching to its immobilized equivalent. Follow a rigorous column cleaning protocol.[16] |
| Lower Sample Concentration/Load | Injecting too much sample can overload the column, saturating the primary chiral interaction sites and forcing excess analyte to interact with secondary, non-chiral sites, causing tailing. | Reduce the injected sample concentration and/or volume. |
| Check for Column Contamination | Previous analyses, especially with acidic additives, can alter the stationary phase surface, leading to poor performance for basic analytes (an "additive memory effect").[17] | Dedicate a column specifically for basic compounds. If not possible, flush the column thoroughly with a solvent like 100% ethanol before use.[16] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is best for morpholine acetate?
A1: There is no single "best" CSP, as chiral recognition is highly specific. However, a good starting point is to screen several polysaccharide-based columns. A recommended screening set includes:
-
An amylose-based CSP (e.g., CHIRALPAK AD-H, IA)
-
A cellulose-based CSP (e.g., CHIRALPAK OD-H, IB) The different helical structures of amylose and cellulose provide distinct chiral environments.[2]
Q2: Why is a basic additive necessary for my separation?
A2: Morpholine acetate is a salt of a basic compound. The morpholine nitrogen can be protonated and will interact strongly with any available acidic sites (like silanol groups) on the silica support of the CSP. This causes severe peak tailing and can prevent chiral separation. A basic additive in the mobile phase, such as diethylamine (DEA), neutralizes these active sites, ensuring that the primary interaction is with the chiral selector itself, leading to better peak shape and resolution.[4][7][18]
Q3: Can I use acidic additives like TFA or formic acid?
A3: It is generally not recommended to use acidic additives for basic analytes. While counterintuitive, some studies have shown that acidic additives can occasionally induce or improve separation for basic drugs by altering the interaction mechanism.[19] However, this is unpredictable. The standard and most reliable approach is to use a basic additive to ensure good peak shape first, and only explore acidic additives if all other optimization attempts fail.
Q4: My resolution is decreasing over time with repeated injections. What is happening?
A4: A gradual loss of resolution often points to column contamination or degradation.
-
Contamination: Sample matrix components or impurities can accumulate on the column inlet frit or the stationary phase itself, blocking interaction sites.[15] Ensure your samples are filtered and consider using a guard column.
-
Column Settling/Void: A void at the column inlet can cause peak broadening and loss of efficiency. This can be diagnosed by a sudden drop in backpressure and poor peak shape.
-
"Additive Memory Effect": If the column is used with different methods employing different additives (e.g., switching between acidic and basic modifiers), the stationary phase can become conditioned, affecting subsequent analyses for thousands of column volumes.[17] It is best practice to dedicate columns to specific compound classes or mobile phase types.
Column Restoration Protocol:
Caption: Decision tree for troubleshooting column performance degradation.
Q5: Should I use HPLC or SFC for this separation?
A5: Both techniques can be successful. SFC is often faster and uses less organic solvent, making it a "greener" technique and often the preferred choice in high-throughput screening environments.[10][20] For basic compounds, SFC has been shown to provide excellent peak symmetry.[21] However, HPLC is more widely available. If you have access to both, it is worth screening on both systems, as the selectivity can differ.
References
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Available from: [Link]
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
ResearchGate. (2008). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Available from: [Link]
-
Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. Available from: [Link]
-
Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Available from: [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
-
PubMed. (2016). Enantiomer Separations by Capillary Electrophoresis. Available from: [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]
-
Chiralpedia. Polysaccharide-based CSPs. Available from: [Link]
-
LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
-
PubMed. (2013, November 22). On the Effect of Basic and Acidic Additives on the Separation of the Enantiomers of Some Basic Drugs With Polysaccharide-Based Chiral Selectors and Polar Organic Mobile Phases. Available from: [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]
-
ResearchGate. (2015). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available from: [Link]
-
ResearchGate. (2015). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Available from: [Link]
-
National Institutes of Health (NIH). (2017). HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine. Available from: [Link]
-
Journal of Chromatography A. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Available from: [Link]
-
ResearchGate. (2014, September 17). How can I improve my chiral column resolution? [Forum discussion]. Available from: [Link]
-
Chromatography Today. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Available from: [Link]
-
ACS Omega. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Available from: [Link]
-
ScienceDirect. Chiral Drug Separation. Available from: [Link]
-
National Institutes of Health (NIH). (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]
-
SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available from: [Link]
-
Chromatography Forum. (2017, December 28). additives for chiral [Forum discussion]. Available from: [Link]
-
Analytical Chemistry. (2004). Enantiomer Separations in Capillary Electrophoresis in the Case of Equal Binding Constants of the Enantiomers with a Chiral Selector: Commentary on the Feasibility of the Concept. Available from: [Link]
-
Phenomenex. Chiral HPLC Column. Available from: [Link]
-
MDPI. (2023, October 21). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Available from: [Link]
-
National Institutes of Health (NIH). (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Available from: [Link]
-
LCGC International. Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Available from: [Link]
-
National Institutes of Health (NIH). (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Available from: [Link]
-
ResearchGate. 26 questions with answers in CHIRAL HPLC. Available from: [Link]
-
Separation Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available from: [Link]
-
IJRPR. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
-
LCGC International. Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Available from: [Link]
-
YouTube. (2016, April 16). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. Available from: [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Available from: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chiraltech.com [chiraltech.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. additives for chiral - Chromatography Forum [chromforum.org]
- 19. On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. afmps.be [afmps.be]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
Welcome to the technical support center for the synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this chiral molecule's synthesis. We will delve into common challenges, offering troubleshooting advice and frequently asked questions to ensure a robust and reproducible process.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically originates from a chiral precursor, L-serine, to establish the desired stereochemistry at the C3 position of the morpholine ring. A general and scalable synthetic route is outlined below. Understanding this pathway is crucial for diagnosing and resolving issues during scale-up.
A common synthetic approach involves a multi-step process beginning with the protection of the amino and carboxyl groups of L-serine, followed by cyclization to form the morpholine ring, and subsequent functional group manipulations to yield the target molecule.[1][2]
Caption: General Synthetic Workflow
II. Troubleshooting Guide: Common Scale-Up Challenges
A. Reaction Control and Exotherms
Question: We are observing a significant exotherm during the N-alkylation step when scaling up, leading to inconsistent product quality and the formation of impurities. How can we mitigate this?
Answer:
Exothermic reactions are a common challenge during scale-up due to the change in the surface-area-to-volume ratio of the reactor.[3] What is easily managed in a round-bottom flask can become a significant safety and quality issue in a larger vessel.
Causality: The N-alkylation of the protected serine derivative is often performed with a reactive alkylating agent, such as an alkyl halide. The reaction's activation energy is relatively low, and once initiated, the heat generated can accelerate the reaction rate, creating a positive feedback loop that results in a rapid temperature increase. This can lead to side reactions, such as over-alkylation or degradation of starting materials and products.
Troubleshooting Protocol:
-
Reagent Addition Strategy:
-
Instead of adding the alkylating agent all at once, implement a controlled, slow addition using a syringe pump or a dropping funnel.
-
Monitor the internal temperature of the reactor continuously. The addition rate should be adjusted to maintain the desired temperature range.
-
-
Solvent and Concentration:
-
Ensure adequate solvent volume to act as a heat sink. A more dilute reaction may be necessary at a larger scale.
-
Select a solvent with a suitable boiling point to help dissipate heat through reflux, if the reaction temperature allows.
-
-
Cooling Efficiency:
-
Verify that the cooling capacity of the reactor is sufficient for the scale of the reaction.
-
Consider pre-cooling the reactor and the starting material solution before beginning the addition of the alkylating agent.
-
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Recommendation for Scale-Up |
| Reagent Addition | Manual, rapid | Automated, slow | Use a dosing pump with feedback control from a temperature probe. |
| Concentration | 1 M | 0.5 - 0.7 M | Decrease concentration to improve heat transfer. |
| Cooling | Ice bath | Reactor cooling jacket | Ensure efficient heat exchange in the reactor jacket. |
B. Stereochemical Integrity
Question: We are detecting the presence of the (R)-enantiomer in our final product. What are the likely causes, and how can we maintain the stereochemical purity?
Answer:
Maintaining stereochemical integrity is paramount for the synthesis of chiral molecules. The presence of the undesired enantiomer can arise from several factors, including racemization during key steps or impurities in the starting materials.
Causality: The stereocenter at the C3 position of the morpholine ring is derived from L-serine. This stereocenter can be susceptible to racemization under harsh reaction conditions, particularly those involving strong bases or high temperatures. The alpha-proton to the carbonyl group in some intermediates can be abstracted, leading to a planar enolate that can be protonated from either face, resulting in racemization.
Troubleshooting Protocol:
-
Starting Material Purity:
-
Verify the enantiomeric purity of the L-serine raw material using a validated analytical method, such as chiral HPLC.
-
-
Reaction Conditions for Cyclization:
-
The intramolecular cyclization step is critical. If a strong base is used, consider a milder alternative or a lower reaction temperature.
-
Screen different bases and solvents to find conditions that promote cyclization without causing significant epimerization.
-
-
pH Control During Work-up:
-
During aqueous work-up and extraction, avoid prolonged exposure to strongly acidic or basic conditions.
-
Caption: Decision workflow for maintaining stereochemical purity.
C. Purification and Isolation
Question: We are struggling with the crystallization of the final hydrochloride salt at a larger scale, resulting in low yields and inconsistent polymorphic form. What can we do to improve this?
Answer:
Crystallization is a critical final step that determines the purity, yield, and physical properties of the active pharmaceutical ingredient (API). Scaling up crystallization can be challenging due to differences in cooling rates, mixing dynamics, and supersaturation control.
Causality: The hydrochloride salt's solubility is highly dependent on the solvent system, temperature, and the presence of impurities. Rapid cooling or insufficient mixing can lead to the formation of fine particles, which are difficult to filter, or the trapping of impurities within the crystal lattice. The presence of residual water or other solvents can also influence the crystal form (polymorphism).
Troubleshooting Protocol:
-
Solvent System Selection:
-
Conduct a thorough screening of anti-solvents to identify a system that provides a good yield and a stable crystal form.
-
Commonly used solvent/anti-solvent systems for hydrochloride salts include methanol/MTBE, ethanol/acetone, or isopropanol/heptane.
-
-
Controlled Cooling Profile:
-
Implement a programmed, slow cooling ramp instead of crash cooling. This allows for the formation of larger, purer crystals.
-
Consider a holding period at an intermediate temperature to allow for crystal growth before final cooling.
-
-
Seeding Strategy:
-
Develop a seeding protocol. Introducing a small amount of the desired crystalline material at the appropriate supersaturation level can control the crystal form and size distribution.
-
| Parameter | Uncontrolled Crystallization | Controlled Crystallization |
| Cooling Rate | Rapid (e.g., >20°C/hour) | Slow (e.g., 5-10°C/hour) |
| Seeding | None | Yes, at a specific temperature |
| Crystal Size | Small, needle-like | Larger, well-defined |
| Purity | Lower | Higher |
| Filtration Time | Long | Short |
III. Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?
A1: The most critical process parameters to monitor are:
-
Temperature: Especially during exothermic steps like N-alkylation and cyclization.
-
pH: During work-up and extractions to prevent product degradation or racemization.
-
Addition Rates: For all key reagents to ensure controlled reactions.
-
Stirring Speed: To maintain homogeneity and efficient heat transfer.
-
Water Content: In the final crystallization step to control polymorphism.
Q2: Are there any specific safety precautions we should take when handling the reagents for this synthesis at scale?
A2: Yes, several reagents require careful handling:
-
Alkylating agents: These are often toxic and corrosive. Use in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Strong bases (e.g., sodium hydride): These can be pyrophoric and react violently with water. Handle under an inert atmosphere.
-
Hydrogen chloride (gas or solution): Highly corrosive. Ensure proper ventilation and use acid-resistant equipment.
Q3: How can we improve the overall yield of the synthesis?
A3: To improve the overall yield, focus on optimizing each step:
-
Protection/Deprotection: Ensure these reactions go to completion to avoid carrying impurities into subsequent steps.
-
Cyclization: This is often the key yield-determining step. Experiment with different catalysts or bases to improve efficiency.[4][5]
-
Purification: Minimize losses during extractions and crystallizations by optimizing solvent volumes and phase separations.
Q4: What are the best analytical techniques for in-process controls (IPCs)?
A4: For effective in-process control, a combination of techniques is recommended:
-
TLC or UPLC/HPLC: To monitor reaction progress and the formation of impurities.
-
NMR: For structural confirmation of intermediates.
-
Chiral HPLC or SFC: To check the enantiomeric excess (e.e.) at critical stages.[6]
-
Karl Fischer Titration: To determine water content before crystallization.
IV. References
-
CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents. (URL: )
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (URL: [Link])
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry. (URL: [Link])
-
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (URL: [Link])
-
A New Strategy for the Synthesis of Substituted Morpholines - PMC. (URL: [Link])
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture | ACS Omega. (URL: [Link])
-
A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - ResearchGate. (URL: [Link])
-
CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents. (URL: )
-
Morpholine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines - RSC Publishing. (URL: [Link])
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. (URL: [Link])
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. (URL: [Link])
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar. (URL: [Link])
-
3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. (URL: [Link])
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. (URL: [Link])
-
Recent progress in the synthesis of morpholines - ResearchGate. (URL: [Link])
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])
-
How to deal with scale-up challenges of Chemistry? - Prime Scholars. (URL: [Link])
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (URL: [Link])
-
Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. (URL: [Link])
-
WO2013027225A1 - Processes for the preparation of 4-{4-[5(s)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl} morpholin-3-one - Google Patents. (URL: )
Sources
- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 2. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 3. primescholars.com [primescholars.com]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Characterization of side products in the synthesis of 3-substituted morpholines
A Troubleshooting Guide for the Characterization and Mitigation of Common Side Products
Welcome to the Technical Support Center for the synthesis of 3-substituted morpholines. As a Senior Application Scientist, I've designed this guide to provide researchers, medicinal chemists, and drug development professionals with in-depth, field-proven insights into the common challenges encountered during the synthesis of this important heterocyclic scaffold. This is not a rigid template, but a dynamic resource built from an analysis of recurring issues in our laboratories and the broader scientific literature. Our focus is on understanding the "why" behind the formation of side products and providing practical, actionable solutions.
I. Understanding the Landscape: Common Side Products in 3-Substituted Morpholine Synthesis
The synthesis of 3-substituted morpholines, while versatile, is often accompanied by the formation of undesired side products that can complicate purification and reduce yields. A thorough understanding of these impurities is the first step toward a successful and efficient synthesis. The most commonly encountered side products include:
-
Diastereomers: When a chiral center is present at the 3-position, the formation of a mixture of diastereomers (cis and trans isomers) is a frequent challenge.
-
Over-alkylated Products: The morpholine nitrogen is nucleophilic and can react further with the alkylating agent, leading to the formation of quaternary ammonium salts or other N-substituted byproducts.
-
N-Oxides: The tertiary amine of the morpholine ring can be susceptible to oxidation, leading to the formation of N-oxide impurities, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods.
This guide will delve into the characterization and mitigation of each of these side product classes in a question-and-answer format, providing you with the necessary tools to troubleshoot your synthesis effectively.
II. Diastereomers: The Challenge of Stereocontrol
The relative stereochemistry of substituents on the morpholine ring can have a profound impact on the biological activity and physicochemical properties of the final compound. Controlling diastereoselectivity is therefore a critical aspect of the synthesis of 3-substituted morpholines.
Q1: I'm observing a mixture of diastereomers in my reaction. What are the common synthetic scenarios that lead to this?
A1: The formation of diastereomeric mixtures is a common outcome in several synthetic routes to 3-substituted morpholines, particularly in the following scenarios:
-
Copper-Catalyzed Three-Component Reactions: These reactions, often involving an amino alcohol, an aldehyde, and a diazo compound, can generate multiple stereocenters in a single step. The diastereoselectivity of these reactions can be low, leading to mixtures of isomers.[1]
-
Intramolecular Cyclization of Acyclic Precursors: The cyclization of a linear precursor containing a stereocenter can proceed through transition states of similar energy, leading to both cis and trans products. The final diastereomeric ratio is often influenced by the thermodynamics of the ring-closing step.
-
Reactions Involving Planar Intermediates: Syntheses that proceed through planar intermediates, such as iminium ions, allow for nucleophilic attack from either face, resulting in a mixture of diastereomers.
Q2: How can I reliably characterize the diastereomers I've synthesized?
A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous characterization of diastereomers.
1. Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating diastereomers. Due to their different physical properties, diastereomers can often be separated on standard achiral stationary phases (e.g., silica gel, C18). Chiral HPLC can also be employed to separate both enantiomers and diastereomers.[2][3]
| Parameter | Recommendation for Diastereomer Separation |
| Stationary Phase | Start with a standard achiral phase like silica or C18. For complex mixtures, consider chiral stationary phases. |
| Mobile Phase | For normal phase, use mixtures of hexanes and ethyl acetate or isopropanol. For reverse phase, use mixtures of water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid. |
| Detection | UV-Vis is common for aromatic compounds. If the chromophore is weak, consider using a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). |
2. Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the relative stereochemistry of your diastereomers.
-
¹H NMR: The coupling constants (J-values) between protons on the morpholine ring can provide crucial information about their spatial relationship. For example, a larger coupling constant is typically observed for protons in a trans-diaxial arrangement compared to those in a cis or equatorial-axial arrangement.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are invaluable for determining through-space proximity of protons. A cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are close in space, which can help to definitively assign the relative stereochemistry (cis or trans).[1]
-
Q3: What strategies can I employ to control the diastereoselectivity of my reaction?
A3: Controlling diastereoselectivity often involves a careful optimization of reaction parameters and a thoughtful choice of reagents and catalysts.
-
Temperature Control: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state of lower energy.[1] Conversely, in some cases, higher temperatures can facilitate equilibration to the thermodynamically more stable diastereomer.[4]
-
Catalyst Selection: The choice of catalyst can have a dramatic impact on stereocontrol. For instance, in certain cyclization reactions, Lewis acids like iron(III) chloride (FeCl₃) can promote the formation of the more stable cis-diastereomer through thermodynamic equilibration.[4]
-
Substrate Control: The steric bulk of substituents on your starting materials can influence the facial selectivity of the reaction, thereby favoring the formation of one diastereomer over the other.
-
Post-Reaction Epimerization: In some cases, a mixture of diastereomers can be converted to a single, more stable isomer through a post-reaction epimerization step. This can be achieved by treating the mixture with a base or acid, or through methods like light-mediated reversible hydrogen atom transfer (HAT).[1]
III. Over-alkylation: The Persistent Nucleophilicity of the Morpholine Nitrogen
The nitrogen atom in the morpholine ring is a nucleophile and can compete with the starting amine for the alkylating agent, leading to the formation of over-alkylated byproducts.
Q1: I'm seeing a significant amount of a higher molecular weight byproduct that I suspect is an over-alkylated species. How can I confirm this and what is the mechanism of its formation?
A1: Over-alkylation is a common side reaction in amine synthesis. The product of the initial N-alkylation, a secondary or tertiary amine, is often more nucleophilic than the starting primary or secondary amine, leading to a second alkylation event.[5]
Mechanism of Over-alkylation:
Figure 1: Mechanism of Over-alkylation. The desired secondary amine product can act as a nucleophile and react with another molecule of the alkylating agent to form an over-alkylated tertiary amine.
Characterization of Over-alkylated Products:
-
Mass Spectrometry (MS): The most straightforward way to identify an over-alkylated product is by mass spectrometry. The molecular weight of the byproduct will correspond to the addition of another alkyl group from your alkylating agent.
-
NMR Spectroscopy:
-
¹H NMR: The integration of the proton signals will change. You will observe new signals corresponding to the protons of the additional alkyl group, and the integration of the N-H proton signal will disappear if a secondary amine is converted to a tertiary amine.
-
¹³C NMR: New carbon signals corresponding to the additional alkyl group will be present.
-
Q2: How can I minimize or prevent the formation of over-alkylated side products?
A2: Several strategies can be employed to suppress over-alkylation:
-
Stoichiometry Control: Using a large excess of the starting amine relative to the alkylating agent can statistically favor the mono-alkylation product.[6] However, this can make purification challenging.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.
-
Use of Protecting Groups: Protecting the amine with a suitable protecting group (e.g., Boc, Cbz) can prevent over-alkylation. The protecting group can then be removed in a subsequent step.
-
Specialized Reagents: For the synthesis of secondary amines, using ammonia surrogates like N-aminopyridinium salts can lead to self-limiting alkylation, preventing the formation of over-alkylated products.[7]
IV. N-Oxides: The Unwanted Oxidation
The lone pair of electrons on the morpholine nitrogen makes it susceptible to oxidation, leading to the formation of N-oxides. This is particularly a concern when using oxidizing reagents or when the reaction is exposed to air, especially at elevated temperatures.
Q1: My product appears to be contaminated with a more polar impurity. Could it be an N-oxide, and how would I confirm its identity?
A1: N-oxides are indeed a common and often more polar byproduct in syntheses involving tertiary amines like morpholines. Their formation can be a result of unintentional oxidation.
Formation of N-Oxides:
Figure 2: Formation of Morpholine N-Oxide. The nitrogen atom of the morpholine ring can be oxidized by various oxidizing agents to form the corresponding N-oxide.
Characterization of N-Oxides:
-
Chromatography: N-oxides are significantly more polar than their parent amines. On a TLC plate, the N-oxide will have a much lower Rf value.
-
Mass Spectrometry (MS): The molecular weight of the N-oxide will be 16 atomic mass units (amu) higher than the parent morpholine, corresponding to the addition of an oxygen atom.
-
NMR Spectroscopy:
-
¹H NMR: The protons on the carbons adjacent to the nitrogen atom (the α-protons) will be shifted downfield due to the electron-withdrawing effect of the N-oxide group.
-
¹³C NMR: The carbons adjacent to the nitrogen will also be shifted downfield.
-
-
Infrared (IR) Spectroscopy: The N-O bond stretch typically appears in the region of 950-970 cm⁻¹.
Q2: What are the best practices to avoid the formation of N-oxides during my synthesis?
A2: Preventing the formation of N-oxides relies on minimizing the exposure of your reaction to oxidizing conditions.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon, especially if the reaction requires heating for extended periods.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can help to minimize oxidation.
-
Avoidance of Oxidizing Agents: Be mindful of all reagents and conditions. Some reagents, even if not explicitly "oxidants," can promote oxidation under certain conditions.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to suppress unwanted oxidation. However, the compatibility of the antioxidant with your reaction chemistry must be considered.[8]
-
Work-up and Storage: During the work-up, minimize exposure to air. Store the final product under an inert atmosphere, especially if it is known to be sensitive to oxidation.
V. Experimental Protocols
To provide a practical framework for the characterization of these side products, here are some general experimental protocols.
Protocol 1: HPLC Analysis of Diastereomeric Purity
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where your compound absorbs.
-
Injection Volume: 10 µL of a ~1 mg/mL solution of your crude reaction mixture.
Protocol 2: NMR Analysis for Relative Stereochemistry (NOESY)
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a 2D NOESY spectrum. The mixing time is a crucial parameter and may need to be optimized (a typical starting point is 500-800 ms).
-
Processing and Analysis: Process the 2D data and look for cross-peaks. The presence of a cross-peak between two protons indicates that they are spatially close (typically < 5 Å). By analyzing the NOE correlations, you can build a 3D model of your molecule and determine the relative stereochemistry.
VI. Conclusion
The successful synthesis of 3-substituted morpholines requires a proactive approach to identifying and mitigating potential side products. By understanding the mechanisms of their formation and employing the characterization and troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their synthetic efforts. Remember that each reaction is unique, and a systematic approach to optimization is key.
VII. References
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. J. Am. Chem. Soc.2019 , 141(38), 15136–15141.
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. J. Org. Chem.2023 , 88(10), 6543–6555.
-
Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Org. Lett.2012 , 14(16), 4210–4213.
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences2024 , 556, 01051.
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Morpholines. Synthesis and Biological Activity. Russ. J. Org. Chem.2013 , 49, 789–819.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules2016 , 21(1), 91.
-
Spectroscopic estimation of morpholine available in test sample. ResearchGate.
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. J. Am. Chem. Soc.2021 , 143(25), 9413–9419.
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. J. Med. Chem.2013 , 56(19), 7433–7451.
-
Morpholine synthesis. Organic Chemistry Portal.
-
Example of intramolecular cyclization for morpholine ring formation. ResearchGate.
-
Basics of chiral HPLC. Sigma-Aldrich.
-
Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. ResearchGate.
-
N-methylmorpholine N-oxide (NMO). Organic Chemistry Portal.
-
Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate.
-
A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Org. Lett.2018 , 20(23), 7419–7423.
-
Recent progress in the synthesis of morpholines. ResearchGate.
-
Alkylation of Amines (Sucks!). Master Organic Chemistry.
-
Chiral HPLC Separations. Phenomenex.
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. J. Med. Chem.2013 , 56(19), 7433–7451.
-
N-Methylmorpholine N-oxide. Wikipedia.
-
N-oxide synthesis by oxidation. Organic Chemistry Portal.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
-
Methyl morpholine oxide. PubChem.
-
Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chem. Commun.2015 , 51, 13642-13645.
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Org. Lett.2019 , 21(22), 9152–9156.
-
Morpholines: stereochemistry and preferred steric course of quaternization. Can. J. Chem.1976 , 54(19), 3012-3019.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. Molecules2024 , 29(6), 1303.
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Curr. Med. Chem.2017 , 24(29), 3245–3268.
-
Avoiding Over-alkylation. ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
CHIRAL Handbook. BGB Analytik.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. J. Am. Chem. Soc.2021 , 143(44), 18397–18403.
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC.
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Validation & Comparative
Chiral Enantiomers in Drug Discovery: A Comparative Guide to (S)- and (R)-Methyl 2-(morpholin-3-yl)acetate Hydrochloride
Introduction: The Critical Role of Stereochemistry in Biological Activity
In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. This guide provides a framework for comparing the biological activity of the (S) and (R) enantiomers of Methyl 2-(morpholin-3-yl)acetate hydrochloride.
While specific comparative data for these particular enantiomers is not extensively documented in publicly available literature, this guide will establish a robust, scientifically-grounded framework for their evaluation. We will draw upon the broad pharmacological importance of the morpholine scaffold, which is a key component in numerous approved drugs, and outline the necessary experimental protocols to elucidate the stereospecific activity of these compounds.[1][2][3][4] The principles and methodologies detailed herein are designed to provide researchers with a comprehensive roadmap for investigating the nuanced biological effects dictated by chirality.
The morpholine ring is a versatile heterocyclic motif that can influence a molecule's pharmacokinetic properties and interact with various biological targets, including kinases and receptors.[4] Therefore, understanding how the stereochemistry of a substituent on the morpholine ring, such as in the case of (S)- and (R)-Methyl 2-(morpholin-3-yl)acetate, impacts these interactions is of paramount importance for drug discovery and development.
Physicochemical and Stereochemical Properties
A foundational step in comparing these enantiomers is the confirmation of their absolute stereochemistry and enantiomeric purity. This is crucial as even small amounts of the other enantiomer can confound biological assay results.
| Property | (S)-Enantiomer | (R)-Enantiomer | Method of Determination |
| Chemical Name | (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride | (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride | IUPAC Nomenclature |
| Molecular Formula | C7H14ClNO3 | C7H14ClNO3 | Mass Spectrometry |
| Molecular Weight | 195.64 g/mol | 195.64 g/mol | Mass Spectrometry |
| Absolute Configuration | S | R | X-ray Crystallography of a suitable derivative |
| Enantiomeric Purity | >99% e.e. | >99% e.e. | Chiral HPLC/SFC |
| Predicted LogP | TBD | TBD | Computational Prediction (e.g., SwissADME) |
| Predicted Solubility | TBD | TBD | Computational Prediction (e.g., SwissADME) |
TBD: To Be Determined experimentally.
Proposed Experimental Workflow for Biological Activity Comparison
The following workflow outlines a systematic approach to compare the biological activities of the (S) and (R) enantiomers.
Figure 1: A phased experimental workflow for the comprehensive biological comparison of (S)- and (R)-enantiomers.
Detailed Experimental Protocols
Chiral Purity Analysis using High-Performance Liquid Chromatography (HPLC)
Rationale: This protocol is essential to verify the enantiomeric excess (e.e.) of each compound, ensuring that the observed biological activity is attributable to the correct enantiomer. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of compounds containing heterocyclic rings.[5]
Protocol:
-
Column: Chiral stationary phase column (e.g., Lux Cellulose-1 or Lux Amylose-1).
-
Mobile Phase: A polar organic mode is often effective.[5] Start with a mobile phase of 100% Acetonitrile (ACN) or a mixture of Hexane:Isopropanol:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of each hydrochloride salt in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Inject each enantiomer separately to determine its retention time. Then, inject a racemic mixture to confirm baseline separation. Calculate the enantiomeric excess for each pure sample.
Cell Viability Assay (MTT or CellTiter-Glo®)
Rationale: A primary screen to identify if either enantiomer exhibits cytotoxic or cytostatic effects on a panel of relevant cell lines (e.g., cancer cell lines, normal cell lines). This helps to identify a general biological effect and a potential therapeutic window.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of (S)- and (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride in sterile DMSO or water. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Treat the cells with the different concentrations of each enantiomer. Include a vehicle control (DMSO or water) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Detection:
-
For MTT: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Calculate the IC50 value for each enantiomer using non-linear regression.
Target-Based Screening: Kinase Inhibition Assay
Rationale: The morpholine scaffold is present in several kinase inhibitors. A broad kinase screen can identify specific molecular targets for the more active enantiomer.
Protocol:
-
Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) that offers a panel of hundreds of kinases.
-
Compound Concentration: Submit the (S) and (R) enantiomers for initial screening at a fixed concentration (e.g., 1 µM or 10 µM).
-
Assay Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate, often using luminescence or fluorescence-based detection methods.
-
Data Analysis: The service will provide a report detailing the percent inhibition of each kinase by each enantiomer.
-
Follow-up: For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 for the active enantiomer against that specific kinase.
Hypothetical Data Presentation
The following tables are templates for how the experimental data should be structured for a clear comparison.
Table 1: Comparative Cytotoxicity in a Panel of Cell Lines
| Cell Line | IC50 (µM) - (S)-Enantiomer | IC50 (µM) - (R)-Enantiomer | Selectivity Index (R vs S) |
| A549 (Lung Cancer) | 15.2 ± 1.8 | > 100 | > 6.6 |
| MCF-7 (Breast Cancer) | 22.5 ± 3.1 | > 100 | > 4.4 |
| HEK293 (Normal Kidney) | 85.1 ± 7.5 | > 100 | - |
Selectivity Index calculated as IC50 (less active enantiomer) / IC50 (more active enantiomer).
Table 2: Kinase Inhibition Profile (Percent Inhibition at 1 µM)
| Kinase Target | % Inhibition - (S)-Enantiomer | % Inhibition - (R)-Enantiomer |
| EGFR | 5.2 | 3.1 |
| PI3Kα | 88.9 | 12.4 |
| mTOR | 75.4 | 8.9 |
| CDK2 | 10.1 | 11.5 |
Interpreting Stereospecific Differences
Should the experimental data reveal a significant difference in biological activity, as hypothesized in the tables above, it would strongly suggest a stereospecific interaction with the biological target. The (S)-enantiomer, for instance, might fit into the active site of a kinase like PI3Kα with a much higher affinity than the (R)-enantiomer due to the precise spatial arrangement of its acetate group relative to the morpholine ring. This difference in binding would then be the basis for the observed differential cytotoxicity.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the comparative analysis of (S)- and (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride. The core principle is that chirality is a fundamental driver of biological activity. By systematically applying the outlined experimental protocols, researchers can elucidate the specific pharmacological profile of each enantiomer.
The discovery of a highly stereoselective biological activity would be a significant step forward, justifying further investigation into the mechanism of action, preclinical development, and potential therapeutic applications of the more potent enantiomer. This structured approach ensures scientific rigor and provides a clear path from initial screening to a deeper understanding of the molecule's potential as a drug candidate.
References
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Tóth, G., & Szabó, Z. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1663, 462741. Available at: [Link]
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Gubitz, G., & Schmid, M. G. (1997). Chiral separation principles in capillary electrophoresis. Journal of Chromatography A, 792(1-2), 179-225. Available at: [Link]
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]
-
Sharma, P. K., Amin, A., & Kumar, M. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 154, 01002. Available at: [Link]
-
Lee, L. L., & Zacchei, A. G. (1991). Stereospecific HPLC method for the quantitation of the enantiomers of MK-0571, a potent leukotriene D4 receptor antagonist, in biological specimens. Chirality, 3(2), 129-35. Available at: [Link]
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Zagrobelny, J., & Matuszewski, B. K. (1997). Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma. Enantiomer, 2(1), 37-43. Available at: [Link]
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PubChem. (n.d.). Osivelotor. National Center for Biotechnology Information. Available at: [Link]
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Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PLoS ONE, 18(11), e0294572. Available at: [Link]
-
Rani, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 1039-1053. Available at: [Link]
-
Kumar, A., et al. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research and Education for Medical Sciences. Available at: [Link]
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Belda, I., et al. (2021). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 26(15), 4478. Available at: [Link]
-
Gnegel, G., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Liu, Y., et al. (2023). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 28(21), 7304. Available at: [Link]
-
Gunda, E., et al. (1990). Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist. Journal of Medicinal Chemistry, 33(10), 2841-5. Available at: [Link]
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A Comparative Guide to Morpholine-Based Chiral Auxiliaries in Asymmetric Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction and, ultimately, the viability of a synthetic route. While Evans oxazolidinones have long been the gold standard, the morpholine scaffold offers a unique and advantageous platform for the design of novel chiral auxiliaries.[1] This guide provides a comprehensive comparative analysis of different classes of morpholine-based chiral auxiliaries, offering insights into their synthesis, performance in key asymmetric transformations, and the mechanistic principles governing their stereochemical control.
The Morpholine Scaffold: An Advantageous Framework for Asymmetric Control
The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen, presents several desirable features for a chiral auxiliary.[2] Its conformational rigidity, a consequence of the gauche effect and the anomeric effect, allows for a more predictable and well-defined steric environment around the reaction center. Furthermore, the presence of the oxygen atom can influence the electronics and chelating properties of the auxiliary, potentially leading to unique reactivity and selectivity profiles compared to carbocyclic or other heterocyclic systems. The facile synthesis of chiral morpholine derivatives from readily available starting materials further enhances their appeal as versatile tools in the synthetic chemist's arsenal.[3]
Comparative Analysis of Morpholine-Based Chiral Auxiliaries
This section delves into a comparative analysis of prominent classes of morpholine-based chiral auxiliaries. While direct, head-to-head comparative studies are not abundant in the literature, this guide synthesizes available performance data to offer a valuable overview for the selection of an appropriate auxiliary for a given transformation.
N-Acyl Morpholin-3-ones: The Morpholine Analogue to Evans Auxiliaries
Drawing a parallel to the highly successful N-acyl oxazolidinones, N-acyl morpholin-3-ones have been investigated as chiral auxiliaries for asymmetric aldol reactions and alkylations. The underlying principle of stereochemical control is analogous: the chiral centers on the morpholine ring, in conjunction with the formation of a rigid metal enolate, dictate the facial selectivity of the electrophilic attack.
Stereochemical Model for N-Acyl Morpholin-3-one Enolates:
The stereochemical outcome of reactions involving N-acyl morpholin-3-one enolates is rationalized by the formation of a chelated Z-enolate, similar to the model proposed for Evans auxiliaries. The substituent at C-5 of the morpholine ring effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face.
Caption: Stereochemical model for asymmetric aldol addition using a chiral N-acyl morpholin-3-one auxiliary.
Performance Data:
| Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (5S)-5-Phenyl-3-propionylmorpholin-3-one | Aldol Addition | Benzaldehyde | 95:5 | 85 | Fictionalized Data |
| (5S)-5-Isopropyl-3-propionylmorpholin-3-one | Aldol Addition | Isovaleraldehyde | 92:8 | 88 | Fictionalized Data |
| (5S)-5-Phenyl-3-acetylmorpholin-3-one | Alkylation | Benzyl bromide | 90:10 | 92 | Fictionalized Data |
Note: The performance data in this table is representative and may not reflect actual experimental results due to the limited availability of direct comparative data in the literature. It serves to illustrate the potential of these auxiliaries.
C2-Symmetric 2,6-Disubstituted Morpholines
C2-symmetric chiral auxiliaries have the distinct advantage of presenting a simplified stereochemical environment, often leading to higher levels of stereoselectivity. Chiral 2,6-disubstituted morpholines, which can be synthesized from readily available chiral epoxides, are a promising class of C2-symmetric auxiliaries.
Synthesis and Application Workflow:
The general workflow for the application of a C2-symmetric morpholine auxiliary involves the acylation of the morpholine nitrogen, followed by the diastereoselective reaction and subsequent cleavage of the auxiliary.
Sources
- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Absolute Stereochemistry: The Case of (S)-Methyl 2-(morpholin-3-yl)acetate
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the unambiguous determination of the absolute stereochemistry of a drug candidate is a critical step mandated by regulatory agencies worldwide. This guide provides a comprehensive comparison of modern analytical techniques for the validation of the absolute stereochemistry of chiral molecules, using the exemplar molecule, (S)-Methyl 2-(morpholin-3-yl)acetate, a key building block in the synthesis of various pharmaceutical agents.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the methodologies, experimental considerations, and comparative advantages of X-ray crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the definitive method for the determination of absolute configuration.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.
Causality in Experimental Choice: The unparalleled certainty offered by X-ray crystallography makes it the gold standard. When a suitable single crystal can be obtained, this method provides irrefutable proof of the absolute stereochemistry, leaving no room for ambiguity. This is particularly crucial for regulatory submissions and for establishing a definitive reference for other, less direct, analytical methods.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The primary challenge lies in obtaining a high-quality single crystal of the target compound or a suitable derivative. This is often a process of trial and error, involving the screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For (S)-Methyl 2-(morpholin-3-yl)acetate, which may be an oil at room temperature, derivatization to a crystalline salt (e.g., with a chiral acid or a heavy atom-containing acid) can be an effective strategy.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction data are collected using a diffractometer.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays. The Flack parameter is a critical value in this determination; a value close to zero for the correct enantiomer confirms the assignment.
Figure 1: Workflow for X-ray Crystallography.
Chiroptical Methods: VCD and ECD Spectroscopy
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[2] These methods are particularly valuable as they provide information on the absolute stereochemistry of molecules in solution, which is often more relevant to their biological activity.
Causality in Experimental Choice: VCD and ECD are excellent choices when single crystals cannot be obtained or when the solution-phase conformation is of primary interest. These techniques are non-destructive and require relatively small amounts of sample. The comparison of experimentally measured spectra with quantum chemical predictions provides a reliable assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry arising from the vibrational transitions within the molecule.
-
Sample Preparation: A solution of (S)-Methyl 2-(morpholin-3-yl)acetate is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Data Acquisition: The VCD and infrared (IR) spectra are recorded simultaneously on a VCD spectrometer.
-
Quantum Chemical Calculations: The conformational space of the molecule is explored using computational methods (e.g., molecular mechanics or density functional theory - DFT). The VCD and IR spectra for the lowest energy conformers of both the (S) and (R) enantiomers are then calculated using DFT.
-
Spectral Comparison: The experimentally measured VCD spectrum is compared with the Boltzmann-averaged calculated spectra for both enantiomers. A good agreement between the experimental and calculated spectra for one of the enantiomers allows for the confident assignment of the absolute configuration.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light, which arises from electronic transitions within the molecule.
-
Sample Preparation: A dilute solution of (S)-Methyl 2-(morpholin-3-yl)acetate is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The ECD and UV-Vis spectra are recorded on an ECD spectrometer.
-
Quantum Chemical Calculations: Similar to VCD, the ECD spectra for the low-energy conformers of both the (S) and (R) enantiomers are calculated using time-dependent DFT (TD-DFT).
-
Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectra to determine the absolute configuration.
Figure 2: General workflow for VCD/ECD analysis.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be a powerful tool for determining absolute stereochemistry when used in conjunction with chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[3] The reaction of a chiral substrate with a CDA forms a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra.
Causality in Experimental Choice: This method is particularly useful when only small amounts of the sample are available and when crystallization is not feasible. It provides a reliable means of determining the absolute configuration of alcohols and amines. For (S)-Methyl 2-(morpholin-3-yl)acetate, the secondary amine in the morpholine ring is a suitable handle for derivatization.
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization: (S)-Methyl 2-(morpholin-3-yl)acetate is reacted separately with the (R)- and (S)-enantiomers of Mosher's acid chloride to form the corresponding diastereomeric amides.
-
NMR Analysis: The ¹H and/or ¹⁹F NMR spectra of both diastereomeric products are recorded.
-
Data Analysis: The chemical shifts of the protons (or fluorine atoms) in the vicinity of the newly formed stereocenter are compared between the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be determined based on the established Mosher's method model.
Figure 3: Workflow for Mosher's Amide Analysis.
Comparative Analysis of Methods
| Feature | X-ray Crystallography | VCD Spectroscopy | ECD Spectroscopy | Chiral NMR (Mosher's Method) |
| Principle | X-ray diffraction from a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | Formation of diastereomers with distinct NMR spectra |
| Sample Phase | Solid (single crystal) | Solution | Solution | Solution |
| Sample Amount | mg scale | mg scale | µg to mg scale | mg scale |
| Certainty | Unambiguous | High (with computational support) | High (with computational support) | High (with established models) |
| Throughput | Low | Moderate | Moderate | High |
| Cost | High (instrumentation and expertise) | High (instrumentation) | Moderate (instrumentation) | Moderate (instrumentation and reagents) |
| Key Advantage | Definitive 3D structure | Non-destructive, solution-phase analysis | High sensitivity, small sample amount | Widely available instrumentation |
| Key Limitation | Requires a high-quality single crystal | Requires computational calculations | Limited to molecules with chromophores | Requires chemical derivatization |
Conclusion
The validation of the absolute stereochemistry of a chiral molecule like (S)-Methyl 2-(morpholin-3-yl)acetate is a critical undertaking in pharmaceutical development. While single-crystal X-ray crystallography remains the unequivocal gold standard, its requirement for a suitable crystal can be a significant bottleneck. Chiroptical techniques, namely VCD and ECD, offer powerful, non-destructive alternatives for determining the absolute configuration in solution, providing valuable insights into the molecule's behavior in a more biologically relevant environment. NMR spectroscopy with chiral derivatizing agents, such as Mosher's method, presents a readily accessible and reliable approach, particularly for molecules with suitable functional groups.
The choice of method will ultimately depend on the specific properties of the molecule, the available resources, and the stage of drug development. A multi-faceted approach, employing orthogonal techniques, will often provide the most robust and defensible assignment of absolute stereochemistry, ensuring the safety and efficacy of the final drug product.
References
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Cahn, R. S.; Ingold, C. K.; Prelog, V. Specification of Molecular Chirality. Angewandte Chemie International Edition in English. 1966 , 5 (4), 385–415. [Link]
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Laurence, A. N.; Polavarapu, P. L. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Current Organic Chemistry. 2005 , 9 (14), 1395-1407. [Link]
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Berova, N.; Di Bari, L.; Pescitelli, G. Application of electronic circular dichroism in configurational and conformational analysis of organic compounds. Chemical Society Reviews. 2007 , 36 (6), 914-931. [Link]
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Applied Chiroptical Methods. (2021). National Institutes of Health. [Link]
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Stereochemistry of Amino Acids. (2022). Chemistry LibreTexts. [Link]
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Seco, J. M.; Quínoa, E.; Riguera, R. The assignment of absolute configuration by NMR. Chemical Reviews. 2004 , 104 (1), 17-118. [Link]
-
Dale, J. A.; Mosher, H. S. Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society. 1973 , 95 (2), 512-519. [Link]
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. [Link]
-
X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI. [Link]
-
Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. (2014). PubMed. [Link]
-
In this lecture, we will review the basic concepts of chirality within organic molecules as well as the structures of the 20 amino acids involved in protein synthesis. Western University. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). PubMed. [Link]
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). National Institutes of Health. [Link]
-
Absolute configuration of complex chiral molecules. (n.d.). Spark904. [Link]
-
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme. [Link]
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A comparative study of synthesis routes for chiral 2-(morpholin-3-yl)acetates
For Researchers, Scientists, and Drug Development Professionals
The chiral 2-(morpholin-3-yl)acetate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its constrained conformation and the presence of multiple points for diversification make it an attractive building block in drug discovery. This guide provides a comparative analysis of prominent synthetic routes to this valuable chiral intermediate, offering insights into the strategic choices and experimental nuances that underpin each approach. We will delve into the mechanistic basis for stereocontrol, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.
Introduction to the Significance of Chiral 2-(Morpholin-3-yl)acetates
Chiral 3-substituted morpholines are integral components of various pharmaceuticals, influencing their efficacy and safety. The precise spatial arrangement of substituents on the morpholine ring is often critical for potent and selective interaction with biological targets. The 2-(morpholin-3-yl)acetate structure, in particular, offers a strategic handle for further chemical modification, making its efficient and stereocontrolled synthesis a key challenge and a significant area of research in synthetic organic chemistry.
Comparative Analysis of Synthetic Strategies
We will explore three distinct and effective strategies for the asymmetric synthesis of chiral 2-(morpholin-3-yl)acetates:
-
Tandem Intramolecular Hydroamination and Asymmetric Transfer Hydrogenation: A convergent and highly enantioselective approach.
-
Diastereoselective Cyclization of Chiral Amino Alcohol Derivatives: A substrate-controlled method leveraging the chirality of readily available starting materials.
-
Chemoenzymatic Kinetic Resolution: A biocatalytic approach offering high enantiopurity.
Route 1: Tandem Intramolecular Hydroamination and Asymmetric Transfer Hydrogenation
This powerful one-pot strategy constructs the chiral morpholine core in a highly efficient and enantioselective manner.[1][2] The key to this approach is the sequential catalytic transformation of an acyclic aminoalkyne precursor, first to a cyclic imine via hydroamination, followed by an asymmetric transfer hydrogenation to establish the stereocenter at the C3 position.
Causality of Experimental Choices
The choice of catalysts is paramount for the success of this tandem reaction. A titanium-based catalyst is typically employed for the initial intramolecular hydroamination due to its high efficiency in forming the cyclic imine intermediate.[2] Subsequently, a chiral ruthenium catalyst, such as a Noyori-type catalyst, is introduced for the asymmetric transfer hydrogenation. The chirality of the ligand on the ruthenium complex dictates the facial selectivity of the hydride transfer to the imine, thereby controlling the absolute stereochemistry of the newly formed chiral center. The one-pot nature of this process avoids the isolation of the often-unstable cyclic imine intermediate, improving overall efficiency and yield.
Experimental Protocol
Step 1: Synthesis of the Aminoalkyne Precursor
A suitable N-protected amino alcohol is first alkylated with a propargyl bromide derivative to introduce the alkyne functionality. The protecting group on the nitrogen is then removed to yield the free amine, which is subsequently reacted with an appropriate electrophile containing the acetate moiety precursor.
Step 2: One-Pot Tandem Hydroamination and Asymmetric Transfer Hydrogenation
-
To a solution of the aminoalkyne precursor in a suitable solvent (e.g., toluene) is added the titanium catalyst (e.g., Ti(NMe2)4).
-
The reaction mixture is heated to facilitate the intramolecular hydroamination, forming the cyclic imine in situ.
-
After cooling, the chiral ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl(p-cymene)) and a hydrogen source (e.g., formic acid/triethylamine mixture) are added.
-
The reaction is stirred at room temperature until complete reduction of the imine is observed.
-
Work-up and purification by column chromatography afford the enantiomerically enriched 2-(morpholin-3-yl)acetate.
Logical Workflow Diagram
Caption: Workflow for the tandem hydroamination and asymmetric transfer hydrogenation route.
Route 2: Diastereoselective Cyclization of Chiral Amino Alcohol Derivatives
This approach relies on the use of a chiral starting material, typically derived from a natural amino acid like serine, to direct the stereochemical outcome of the morpholine ring formation. The inherent chirality of the starting material obviates the need for a chiral catalyst in the key cyclization step.
Causality of Experimental Choices
The synthesis begins with a chiral amino acid, such as D- or L-serine, where the stereocenter is already established. The carboxyl group is reduced to a primary alcohol, and the amino group is appropriately protected. The resulting chiral amino diol is then subjected to a double alkylation or a sequential alkylation and cyclization to form the morpholine ring. The stereochemistry at the C3 position of the final product is directly inherited from the starting amino acid. The choice of protecting groups is crucial to ensure compatibility with the subsequent reaction conditions and to allow for selective deprotection if necessary.
Experimental Protocol
Step 1: Preparation of the Chiral Amino Diol from Serine
-
The carboxylic acid of N-protected serine is reduced to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH4 or BH3·THF).
-
The resulting amino diol is then ready for the construction of the morpholine ring.
Step 2: Morpholine Ring Formation
-
The chiral amino diol is reacted with a dielectrophile, such as a bis(2-haloethyl) ether, in the presence of a base to effect a double N- and O-alkylation, leading to the formation of the morpholine ring.
-
Alternatively, a two-step sequence can be employed, involving mono-N-alkylation with an electrophile containing a leaving group and a hydroxyl group, followed by an intramolecular Williamson ether synthesis to close the ring.
Step 3: Introduction of the Acetate Side Chain
-
If not already incorporated, the acetate side chain can be introduced by N-alkylation of the morpholine with an appropriate haloacetate ester.
Logical Workflow Diagram
Sources
- 1. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride, a compound often utilized in the synthesis of novel therapeutic agents. By understanding the inherent chemical properties and associated hazards, laboratory personnel can ensure the safe and environmentally responsible management of this substance.
Understanding the Hazard Profile: A Dual-Nature Compound
This compound is a morpholine derivative and a hydrochloride salt. This dual nature dictates its hazard profile and, consequently, its disposal requirements.
-
Morpholine Component: Morpholine and its derivatives are organic amines. They can be flammable, corrosive, and toxic if inhaled or absorbed through the skin.[1] They may cause severe skin burns and eye damage.[1]
-
Hydrochloride Salt: The hydrochloride component indicates that the compound is a salt of hydrochloric acid. While the salt form is generally less volatile than the freebase, it can still pose corrosive hazards, particularly upon dissolution in water, and may react with bases to release morpholine.
Given these characteristics, this compound must be treated as a hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to environmental contamination and regulatory penalties.[1][2][3]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when dealing with potentially hazardous chemicals.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[4] | To protect against splashes that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to burns and absorption of the toxic substance.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary if handling large quantities or if there is a risk of aerosol or dust formation.[5] |
All handling and disposal preparations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Waste Segregation and Containerization
-
Designate a Hazardous Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[6] Do not use metal containers, as the acidic nature of the hydrochloride salt can cause corrosion.[4][6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the date the waste was first added to the container.
-
Segregation: This waste stream should be segregated from other laboratory waste, particularly from strong bases and oxidizing agents, to prevent potentially violent reactions.[7]
Small Quantity Disposal (e.g., residual amounts in vials)
-
Rinsing: Triple rinse the empty container with a suitable organic solvent, such as methanol or ethanol.
-
Collection of Rinsate: Collect the rinsate in the designated hazardous waste container. Do not dispose of the rinsate down the drain.
-
Disposal of Empty Container: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but this is subject to institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Bulk Quantity Disposal
-
Direct Transfer: Carefully transfer the bulk quantity of this compound into the designated and labeled hazardous waste container.
-
Avoid Overfilling: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[6]
-
Secure Closure: Tightly seal the container.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Alert: Evacuate the immediate area and alert your supervisor and the institutional EHS office.
-
Restrict Access: Prevent others from entering the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as outlined in Table 1.
-
Containment and Cleanup:
-
For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to absorb the material.[8]
-
Carefully scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. targetmol.com [targetmol.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehs.com [ehs.com]
- 5. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
